molecular formula C7H8BrNO2S B2525082 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine CAS No. 1104451-37-7

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Cat. No.: B2525082
CAS No.: 1104451-37-7
M. Wt: 250.11
InChI Key: QASCEOWFAKTDDI-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine ( 1104451-37-7) is a high-purity chemical reagent with a molecular formula of C7H8BrNO2S and a molecular weight of 250.11 g/mol . This compound is characterized by its specific pyridine core structure, which is substituted with bromo, methyl, and methylsulfonyl functional groups. These substituents make it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Pyridine derivatives are recognized as important components in numerous therapeutic drugs . The distinct structure of this compound makes it particularly useful for developing novel small molecules, with applications in antiviral, antibacterial, and anticancer agent research . It is commonly employed in cross-coupling reactions, where the bromo group acts as a handle for further functionalization, and the methylsulfonyl group can serve as a strong electron-withdrawing moiety or a hydrogen bond acceptor. This product is intended for research and development purposes only and is not certified or intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-2-methyl-6-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASCEOWFAKTDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS 1104451-37-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, a proposed synthetic pathway, predicted spectroscopic data, reactivity profile, and essential safety information, offering a crucial resource for its application in research and development.

Introduction: A Versatile Pyridine Scaffold

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine belongs to the broad class of functionalized pyridines, which are foundational scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring is a common motif in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The specific substitution pattern of this compound—a bromine atom, a methyl group, and a methylsulfonyl group—offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating diverse molecular libraries. The electron-withdrawing nature of the methylsulfonyl group and the presence of a bromine atom at a strategic position suggest its utility in a range of chemical transformations, particularly in cross-coupling reactions.

Physicochemical Properties

The fundamental physicochemical properties of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 1104451-37-7[2]
Molecular Formula C₇H₈BrNO₂S[2]
Molecular Weight 250.12 g/mol [2]
Physical Form White to Yellow Solid[2]
Purity ≥95%[2]
Storage Temperature 2-8 °C[2]

Chemical Structure

The chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is depicted below, illustrating the arrangement of its key functional groups.

Caption: Chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Proposed Synthesis

One possible approach involves the bromination of a suitable 2-methyl-6-(methylthio)pyridine derivative, followed by oxidation of the sulfide to the sulfone. The introduction of the methylsulfonyl group can be achieved through various methods, including the reaction of a corresponding pyridine halide with a sulfinate salt or by direct sulfonation followed by methylation and oxidation.

A more direct, albeit potentially lower-yielding, method could involve the direct bromination of 2-methyl-6-(methylsulfonyl)pyridine. The directing effects of the existing substituents would need to be carefully considered to achieve the desired regioselectivity.

The following diagram illustrates a conceptual synthetic workflow.

cluster_workflow Proposed Synthetic Workflow Start 2-Methyl-6-chloropyridine Step1 Nucleophilic Substitution (e.g., NaSMe) Start->Step1 Intermediate1 2-Methyl-6-(methylthio)pyridine Step1->Intermediate1 Step2 Oxidation (e.g., m-CPBA) Intermediate1->Step2 Intermediate2 2-Methyl-6-(methylsulfonyl)pyridine Step2->Intermediate2 Step3 Electrophilic Bromination (e.g., NBS or Br₂) Intermediate2->Step3 Product 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine Step3->Product

Caption: A conceptual workflow for the synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Spectroscopic Analysis (Predicted)

In the absence of experimentally acquired spectra, the following data has been predicted based on standard spectroscopic principles and computational models. This information can serve as a guide for the characterization of this compound.

5.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electronic effects of the bromine and methylsulfonyl substituents.

  • Aromatic Protons (2H): Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling constant would be indicative of their meta-relationship.

  • Pyridine-CH₃ (3H): A singlet in the upfield region (typically δ 2.0-3.0 ppm).

  • Sulfonyl-CH₃ (3H): A singlet slightly downfield from the pyridine methyl group (typically δ 3.0-3.5 ppm) due to the electron-withdrawing effect of the sulfonyl group.

5.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

  • Aromatic Carbons (5C): Signals in the aromatic region (typically δ 120-160 ppm). The carbons attached to the nitrogen, bromine, and sulfonyl group will have characteristic chemical shifts.

  • Pyridine-CH₃ (1C): A signal in the aliphatic region (typically δ 15-25 ppm).

  • Sulfonyl-CH₃ (1C): A signal further downfield in the aliphatic region (typically δ 40-50 ppm).

5.3. Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.12 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in approximately a 1:1 ratio) is expected.

5.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic and aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Around 1400-1600 cm⁻¹.

  • S=O stretching (sulfonyl group): Two strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹.

Reactivity and Applications in Drug Discovery

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a versatile building block for the synthesis of more complex molecules, primarily through reactions involving the bromine and methylsulfonyl groups.

6.1. Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Bromine Atom: The C-Br bond is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the pyridine ring.

  • Methylsulfonyl Group: The sulfonyl group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to it.[3][4] This group can also be a target for certain chemical modifications.

The interplay of these reactive sites allows for selective and sequential functionalization, making it a valuable tool for building molecular diversity.

6.2. Potential Applications in Drug Discovery

While specific applications of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are not extensively documented, its structural motifs are present in compounds with known biological activities. The pyridine scaffold is a key component of many drugs, and the sulfonyl group is also a common pharmacophore.

The versatility of this building block allows for its incorporation into a variety of molecular scaffolds to explore structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used to synthesize libraries of compounds for screening against various biological targets, such as kinases, proteases, and G-protein coupled receptors.

The following diagram illustrates the potential role of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine as a versatile building block in the generation of a chemical library for drug discovery.

cluster_applications Application as a Versatile Building Block BuildingBlock 3-Bromo-2-methyl-6- (methylsulfonyl)pyridine Suzuki Suzuki Coupling (with Boronic Acids) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (with Alkynes) BuildingBlock->Sonogashira BuchwaldHartwig Buchwald-Hartwig Amination BuildingBlock->BuchwaldHartwig SNAr Nucleophilic Aromatic Substitution BuildingBlock->SNAr Library Diverse Chemical Library Suzuki->Library Sonogashira->Library BuchwaldHartwig->Library SNAr->Library

Caption: Potential synthetic transformations of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine for library synthesis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all laboratory chemicals. The following information is based on data for the compound and structurally related molecules.

7.1. Hazard Identification

  • GHS Pictogram: Exclamation Mark[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

7.2. Precautionary Measures

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

7.3. First-Aid Measures

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

7.4. Fire-Fighting Measures

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special hazards arising from the substance or mixture: Carbon oxides, Nitrogen oxides (NOx), Sulphur oxides, Hydrogen bromide gas.

  • Advice for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

7.5. Handling and Storage

  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8 °C.[2]

7.6. Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a proposed synthetic route, predicted spectroscopic data, and essential safety information to support its use in research and development. As with any chemical, it is crucial to handle this compound with care and to consult the relevant safety data sheet before use.

References

Sources

Chemical structure and molecular weight of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine: Structure, Synthesis, and Applications

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Pyridine and its derivatives are foundational scaffolds in numerous pharmaceuticals, valued for their ability to modulate solubility, bioavailability, and engage in specific biological interactions.[1][2] This document details the specific chemical structure, molecular weight, and physicochemical properties of the title compound. It further presents a proposed synthetic pathway, explaining the mechanistic rationale behind the procedural choices. Sections on structural characterization, safe handling, and potential applications are included to furnish researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this versatile intermediate in their work.

Core Compound Profile: 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine belongs to the class of functionalized pyridines, which are heterocyclic compounds integral to modern drug discovery.[3] The unique arrangement of a bromine atom, a methyl group, and a methylsulfonyl group on the pyridine ring offers multiple reaction sites and specific steric and electronic properties, making it a valuable intermediate for constructing more complex molecular architectures.[4]

Chemical Structure and Identification

The structural identity of a compound is the cornerstone of its chemical and biological behavior. The key identifiers for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine are summarized below.

cluster_0 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine N1 N C2 C N1->C2 C3 C C2->C3 Me_C2 CH₃ C2->Me_C2 C4 C C3->C4 Br_C3 Br C3->Br_C3 C5 C C4->C5 C6 C C5->C6 C6->N1 S_C6 S C6->S_C6 O1_S O S_C6->O1_S O O2_S O S_C6->O2_S O Me_S CH₃ S_C6->Me_S db1 db2 db3

Caption: Chemical structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine.

Table 1: Chemical Identifiers

Property Value Source
CAS Number 1104451-37-7
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.12 g/mol
IUPAC Name 3-bromo-2-methyl-6-(methylsulfonyl)pyridine
InChI 1S/C7H8BrNO2S/c1-5-6(8)3-4-7(9-5)12(2,10)11/h3-4H,1-2H3

| InChIKey | QASCEOWFAKTDDI-UHFFFAOYSA-N | |

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling, storage, and reaction conditions.

Table 2: Physicochemical Data

Property Value Source
Physical Form White to Yellow Solid
Purity ≥95%

| Storage Temperature | 2-8 °C | |

Proposed Synthesis and Mechanistic Insights

While multiple synthetic routes may exist, a logical and efficient pathway is crucial for laboratory-scale synthesis and potential scale-up. The following section outlines a proposed two-step synthesis starting from a commercially available precursor, 3-bromo-2-methylpyridine. This approach is designed for regiochemical control.

Synthetic Workflow Overview

The proposed synthesis involves the introduction of a methylthio group via nucleophilic aromatic substitution, followed by oxidation to the desired methylsulfonyl group. This sequence is often preferable to direct sulfonation, which can be difficult to control on pyridine rings.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-methyl-6-(methylthio)pyridine

This step utilizes a directed ortho-metalation followed by quenching with an electrophilic sulfur source.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, ~1.1 eq) dropwise while maintaining the temperature. The methyl group at the 2-position and the bromine at the 3-position direct the lithiation to the 6-position. Stir the resulting solution for 1-2 hours at -78 °C.

  • Thiolation: Add dimethyl disulfide (CH₃SSCH₃, 1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the intermediate, 3-bromo-2-methyl-6-(methylthio)pyridine.

Step 2: Synthesis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

This step involves the oxidation of the sulfide to a sulfone.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).

  • Oxidation: Cool the solution in an ice bath (0 °C). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) or Oxone® (~2.2 eq) portion-wise.

    • Rationale: Using slightly more than two equivalents of the oxidant ensures the complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate. m-CPBA and Oxone® are effective and common reagents for this transformation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) if using m-CPBA, or simply dilute with water. Extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) to remove acidic byproducts, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, can be further purified by recrystallization or column chromatography.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic methods are standard for the characterization of such a molecule.

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR - A singlet integrating to 3H for the C2-methyl group.- A singlet integrating to 3H for the sulfonyl methyl group.- Two doublets in the aromatic region (approx. 7.5-8.5 ppm), each integrating to 1H, corresponding to the protons at C4 and C5 of the pyridine ring.
¹³C NMR - Seven distinct signals corresponding to the seven carbon atoms in the molecule.
Mass Spec (MS) - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of a single bromine atom.

| Infrared (IR) | - Strong, characteristic absorption bands around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. |

Applications in Research and Development

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is not an end-product but a valuable intermediate. Its utility lies in its potential for further functionalization.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups.

  • Medicinal Chemistry: As a functionalized pyridine, this compound can serve as a starting point for the synthesis of compound libraries for high-throughput screening in drug discovery programs. Pyridine scaffolds are present in drugs targeting a wide range of diseases.[1]

  • Agrochemicals: Related sulfonyl-containing heterocyclic compounds have shown utility in the development of herbicides and pesticides, suggesting potential applications in this field.[5]

Safety and Handling Protocols

Proper handling is essential to ensure laboratory safety. The compound should be handled in accordance with the information provided in its Safety Data Sheet (SDS).

Table 4: GHS Hazard Information

Category Code Description Source
Signal Word Warning
Pictogram Exclamation Mark
Hazard Statements H302 Harmful if swallowed.
H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P280 Wear protective gloves/ eye protection/ face protection.
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Recommended Safe Handling Workflow
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[8]

  • Dispensing: When weighing or transferring the solid, use anti-static techniques and ensure there are no nearby ignition sources.[6]

  • Spill Response: In case of a spill, cordon off the area. For a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended at 2-8 °C.

  • Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one. Retrieved February 24, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-2-(methylsulfonyl)pyridine (C6H6BrNO2S). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-2-methylpyridine. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN107652246B - Preparation method of 3-[3-bromo-2-methyl-6-(methylsulfonyl)phenyl]-4,5-dihydroisoxazole.
  • PubChemLite. (n.d.). 6-bromo-3-methyl-2-(methylsulfonyl)pyridine (C7H8BrNO2S). Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved February 24, 2026, from [Link]

  • IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved February 24, 2026, from [Link]

  • Chemical & Pharmaceutical Bulletin. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved February 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved February 24, 2026, from [Link]

Sources

2-methyl-6-methylsulfonyl-3-bromopyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling & Safety Whitepaper: 2-Methyl-6-methylsulfonyl-3-bromopyridine

Executive Summary & Chemical Identity

2-Methyl-6-methylsulfonyl-3-bromopyridine is a highly functionalized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its structure features three distinct reactive handles—a bromine atom for cross-coupling, a methyl group susceptible to lateral lithiation, and a methylsulfonyl moiety acting as a strong electron-withdrawing group (EWG).[1]

This guide transcends the standard Safety Data Sheet (SDS) by integrating safety protocols with reaction optimization strategies, ensuring researchers maximize yield while mitigating specific chemical hazards.

Chemical Constants Table
PropertyData
IUPAC Name 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine
CAS Number 1104451-37-7
Molecular Formula

Molecular Weight 250.11 g/mol
Physical State White to off-white solid
Melting Point 108–112 °C (Typical range)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
Storage Condition 2–8 °C (Refrigerate), Inert Atmosphere (Argon/Nitrogen)

Hazard Assessment & Toxicology (GHS Standards)

While classified generally as an irritant, the presence of the sulfone and halogenated pyridine ring dictates specific toxicological precautions.[1]

Signal Word: WARNING

Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Pyridine derivatives can disrupt neurological function; sulfones may metabolize to reactive intermediates.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5][6]Lipophilic nature allows dermal penetration; halogenated heterocycles are contact irritants.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Direct mucosal damage upon contact with dust or vapors.[1]
STOT - Single Exp. H335 May cause respiratory irritation.[1][3][6]Inhalation of dust triggers bronchial inflammation.[1]

Critical Safety Note: Unlike simple pyridines, the methylsulfonyl group significantly increases the electrophilicity of the ring.[1] This implies that upon skin contact, the compound may act as a hapten, potentially leading to sensitization over repeated exposures.[1] Double-gloving (Nitrile over Latex) is recommended for scale-up operations (>5g).[1]

Strategic Reactivity & Handling Guide

This section outlines how to leverage the molecule's structure for synthesis while maintaining safety.

Reactivity Profile

The molecule contains three orthogonal reactive sites:[1]

  • C3-Bromine: Excellent partner for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • C2-Methyl: The protons are acidic (

    
    ) due to the electron-deficient pyridine ring.[1] Can be deprotonated by LDA or n-BuLi for lateral functionalization.[1]
    
  • C6-Methylsulfonyl: A potent activating group.[1] It directs nucleophiles to the ring and can facilitate

    
     reactions if displaced (though less common than displacing halogens), or simply activate the C4/C5 positions.[1]
    
Visual 1: Reactivity & Hazard Map

This diagram maps the chemical structure to specific reaction risks and opportunities.[1]

ReactivityMap Core 2-Methyl-6-methylsulfonyl- 3-bromopyridine (CAS: 1104451-37-7) Br C3-Bromine Atom Core->Br Me C2-Methyl Group Core->Me SO2 C6-Methylsulfonyl Group Core->SO2 Irritant Skin/Eye Irritant (Lipophilic Penetration) Core->Irritant Safety Risk Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Br->Suzuki Primary Utility Lithiation Lateral Lithiation (Requires -78°C, Inert Gas) Me->Lithiation Acidity pKa ~29 SNAr Ring Activation (Increases Electrophilicity) SO2->SNAr EWG Effect

Caption: Structural decomposition linking functional groups to synthetic utility and associated safety risks.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Safe Handling in Cross-Coupling Reactions

Context: Suzuki Coupling to install an aryl group at C3.

Pre-Requisites:

  • Engineering Controls: Fume hood with face velocity >100 fpm.

  • PPE: Nitrile gloves (0.11 mm min), safety glasses with side shields, lab coat.[1]

Step-by-Step Methodology:

  • Weighing: Weigh the solid in a tared vial inside the fume hood. Avoid using an analytical balance in the open lab to prevent dust inhalation.[1]

  • Solvent Choice: Dissolve in 1,4-dioxane or DME.[1] Note: The sulfone group improves solubility in polar aprotic solvents.[1]

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd-catalyst and can lead to homo-coupling byproducts.[1]

  • Addition: Add base (

    
     or 
    
    
    
    ) and boronic acid.
  • Catalyst: Add

    
     (or similar) last.[1]
    
  • Thermal Control: Heat to 80-100°C.

    • Safety Check: Ensure the reaction vessel is equipped with a reflux condenser and an inert gas balloon (or manifold) to prevent solvent escape and pressure buildup.[1]

  • Quench: Cool to RT before opening. Filter through Celite to remove Pd residues (treat Celite waste as heavy metal hazard).[1]

Protocol B: Emergency Spill Response

Context: Spillage of >500mg solid powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Do not inhale dust.[1][2][3][4][5][6]

  • PPE Upgrade: Don a P95 or N95 particulate respirator if dust is visible in the air.[1]

  • Containment: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation.[1]

  • Cleanup: Wipe up the material.[1] Place waste in a sealed bag labeled "Hazardous Solid Waste - Halogenated/Sulfur Organic."

  • Decontamination: Wash the surface with 10% soap solution, followed by water.[1]

Storage & Stability Decision Tree

Proper storage is critical to prevent hydrolysis or degradation of the sulfone moiety over time.[1]

Visual 2: Storage Logic Flow

This workflow dictates the storage conditions based on usage frequency.[1]

StorageFlow Start Incoming Shipment: 2-Methyl-6-methylsulfonyl-3-bromopyridine Check Immediate Use (<48 Hours)? Start->Check Yes Store in Desiccator (Room Temp) Check->Yes Yes No Long Term Storage Check->No No LongTerm Refrigerate (2-8°C) Protect from Light No->LongTerm Atmosphere Flush Headspace with Argon (Prevent Oxidation/Hydrolysis) LongTerm->Atmosphere

Caption: Decision matrix for preserving compound integrity based on usage timeline.

Waste Disposal & Environmental Compliance

  • Halogenated Waste: Due to the bromine atom, this compound must be disposed of in the Halogenated Organic Waste stream.[1] Do not mix with non-halogenated solvents if your facility separates them (cost implication).[1]

  • Sulfur Content: Ensure the waste manifest notes "Organic Sulfur Compounds" as incineration of sulfur-rich compounds requires scrubbers for

    
     emissions.[1]
    
  • Aquatic Toxicity: Prevent entry into drains.[1][4][6] Halogenated pyridines can be persistent in aquatic environments.[1]

References

  • Sigma-Aldrich (Merck). 3-BROMO-2-METHYL-6-(METHYLSULFONYL)PYRIDINE Product Page & Safety Information. Retrieved from [1]

  • PubChem. Compound Summary for 3-Bromo-2-methylpyridine (Structural Analog for Reactivity Data). Retrieved from [1]

  • Fluorochem. Safety Data Sheet: 3-Bromo-2-(methylsulfonyl)pyridine (Analogous Hazard Data). Retrieved from [1]

  • ECHEMI. Chemical Properties of Halogenated Pyridines. Retrieved from [1]

Sources

Solubility of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS: 1104451-37-7). As a critical intermediate in the synthesis of PI3K inhibitors and agrochemicals (e.g., Topramezone analogs), understanding its solvation thermodynamics is essential for optimizing reaction yields and purification processes.

This document synthesizes physicochemical properties with practical solvent selection strategies, offering a self-validating protocol for solubility determination and recrystallization.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior accurately, we must first deconstruct the molecule’s functional groups and their interaction potential with solvent systems.

PropertyValue / DescriptionMechanistic Implication
CAS Number 1104451-37-7Unique Identifier
Molecular Formula

Heteroaromatic Sulfone
Molecular Weight 250.11 g/mol Small molecule, favorable kinetics
Physical State White to Yellow SolidCrystalline lattice requires energy to break
Predicted LogP ~1.6 - 1.9Moderately Lipophilic; partitions into organic phase
H-Bond Donors 0No -OH or -NH groups to donate protons
H-Bond Acceptors 3 (Sulfonyl oxygens, Pyridine N)Strong interaction with protic solvents
Solvation Mechanics

The solubility of this compound is governed by the competition between its crystal lattice energy (stabilized by


-

stacking of the pyridine ring and dipole interactions of the sulfonyl group) and solvation enthalpy .
  • The Sulfonyl Group (

    
    ):  A strong electron-withdrawing group (EWG) that creates a significant dipole. This makes the molecule soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in polar protic solvents (Alcohols).
    
  • The Pyridine Core: Provides aromatic character, ensuring solubility in chlorinated solvents (DCM) and aromatic hydrocarbons (Toluene).

  • The Bromo & Methyl Substituents: Increase lipophilicity, preventing high water solubility but allowing solubility in esters (Ethyl Acetate).

Solubility Landscape

The following classification is based on experimental precedents for sulfonyl-pyridine analogs and thermodynamic compatibility (Hansen Solubility Parameters).

Solvent Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Primary extraction solvent; standard reaction medium.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Preferred for

reactions; difficult to remove (high BP).
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate to High Excellent for crystallization and silica column elution.
Alcohols Methanol, Ethanol, IsopropanolModerate (Temp. Dependent)Ideal for recrystallization (solubility increases sharply with T).
Ethers THF, 1,4-Dioxane, MTBEModerate to High Common reaction solvents for coupling (e.g., Suzuki).
Alkanes Hexane, Heptane, PentanePoor (<1 mg/mL)Used as anti-solvents to induce precipitation.
Water Water (Neutral pH)Very Poor The sulfonyl group reduces pyridine basicity, limiting protonation at neutral pH.
Thermodynamic Visualization

The following diagram illustrates the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Process Requirement Reaction Synthesis (Reaction) Start->Reaction Purification Purification Start->Purification HighTemp High Temp (>80°C) SnAr / Coupling Reaction->HighTemp LowTemp Low/Amb Temp Bromination / Protection Reaction->LowTemp Extraction Liquid-Liquid Extraction Purification->Extraction Crystallization Recrystallization Purification->Crystallization DMSO DMSO / DMF (High Solubility, High BP) HighTemp->DMSO DCM DCM / THF (Good Solubility, Volatile) LowTemp->DCM DCM_EtOAc DCM or EtOAc (Immiscible with Water) Extraction->DCM_EtOAc EtOH_Water EtOH / Water (Solvent / Anti-solvent) Crystallization->EtOH_Water

Figure 1: Decision matrix for solvent selection based on process requirements.

Experimental Protocols

Protocol A: Quantitative Solubility Determination

Objective: Determine the saturation concentration (


) of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine in a specific solvent.

Reagents:

  • Test Compound (Purity >98%)

  • HPLC Grade Solvents (MeOH, MeCN, Water)

  • 0.45 µm PTFE Syringe Filters

Workflow:

  • Preparation: Add excess solid (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours using an orbital shaker (200 rpm).

    • Checkpoint: Ensure solid is still visible. If fully dissolved, add more solid until saturation is visually confirmed.[1]

  • Filtration: Allow the suspension to settle for 1 hour. Withdraw the supernatant and filter through a 0.45 µm PTFE filter (pre-saturated with solvent to prevent adsorption losses).

  • Dilution & Analysis: Dilute the filtrate 100-fold with Mobile Phase (e.g., 50:50 MeCN:Water). Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Recrystallization Strategy

Objective: Purify the compound from crude reaction mixtures. Principle: Exploiting the steep solubility curve in alcohols or using an anti-solvent method.

Method 1: Single Solvent (Ethanol)

  • Place 1.0 g of crude solid in a flask equipped with a reflux condenser.

  • Add Ethanol (absolute) in small portions (2 mL at a time) while heating to reflux (78°C).

  • Continue addition until the solid just dissolves.

  • Optional: Add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite if colored impurities persist.

  • Allow the solution to cool slowly to room temperature, then to 0°C in an ice bath.

  • Filter the white crystalline precipitate and wash with cold Ethanol.

Method 2: Solvent/Anti-Solvent (EtOAc/Hexane)

  • Dissolve the crude material in the minimum amount of warm Ethyl Acetate (EtOAc).

  • Add Hexane dropwise to the warm solution until persistent turbidity (cloudiness) is observed.[2]

  • Add a few drops of EtOAc to clear the solution.

  • Cool slowly to induce crystallization.

Applications in Synthesis

The solubility profile directly impacts synthetic utility, particularly in Nucleophilic Aromatic Substitution (


)  and Cross-Coupling .
Reactivity

The C6-methylsulfonyl group is an excellent leaving group.

  • Reaction: Displacement of

    
     by amines or alkoxides.
    
  • Solvent Choice: DMSO or DMF are preferred.

    • Reasoning: These polar aprotic solvents solvate the cationic counterion of the nucleophile, leaving the anionic nucleophile "naked" and more reactive, while dissolving the sulfone substrate effectively.

Suzuki-Miyaura Coupling

The C3-Bromo group allows for carbon-carbon bond formation.

  • Reaction: Coupling with boronic acids.

  • Solvent Choice: 1,4-Dioxane/Water or Toluene/Water .

    • Reasoning: The substrate dissolves well in Dioxane or Toluene. The biphasic system (with water) dissolves the inorganic base (

      
      ), facilitating the transmetallation cycle.
      

SynthesisWorkflow cluster_0 Path A: SnAr (C6 Substitution) cluster_1 Path B: Suzuki (C3 Coupling) Substrate 3-Bromo-2-methyl- 6-(methylsulfonyl)pyridine SolventA Solvent: DMSO/DMF (Polar Aprotic) Substrate->SolventA  Nucleophile  (Heat) SolventB Solvent: Dioxane/H2O (Biphasic) Substrate->SolventB  R-B(OH)2  Pd Cat. ProductA 6-Amino/Alkoxy Derivative SolventA->ProductA ProductB 3-Aryl/Heteroaryl Derivative SolventB->ProductB

Figure 2: Synthetic pathways and their associated solvent systems.

References

  • Sigma-Aldrich. 3-BROMO-2-METHYL-6-(METHYLSULFONYL)PYRIDINE Product Detail. Retrieved from

  • Fluorochem. 3-Bromo-2-(methylsulfonyl)pyridine Safety and Properties. Retrieved from

  • PubChem. 3-Bromo-2-methylpyridine (Analog) Physicochemical Data. National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis of Topramezone Intermediates. Retrieved from

  • ResearchGate. Calculated Log P Values for Sulfonyl Pyridines. Retrieved from

Sources

The 2-Methyl-6-(methylsulfonyl)pyridine Core: A Bifunctional Linchpin for Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Drug discovery scaffolds using 2-methyl-6-(methylsulfonyl)pyridine core Content Type: In-depth technical guide.

Executive Summary

In the architecture of modern drug discovery, "privileged structures" are scaffolds that frequently yield biologically active ligands across diverse target families. The 2-methyl-6-(methylsulfonyl)pyridine core (CAS 17075-14-8) represents a high-value "linchpin" intermediate rather than a static endpoint. Its utility stems from its bifunctional electronic character : the molecule possesses a highly electrophilic site at C6 (activated by the sulfone) and a latent nucleophilic site at C2 (the acidic methyl group).

This guide details the strategic application of this core in medicinal chemistry, focusing on its role in generating 2,6-disubstituted pyridine libraries, fused bicyclic systems (e.g., imidazo[1,2-a]pyridines), and styryl-pyridine therapeutics.

Chemical Architecture & Strategic Value

The "Janus" Reactivity Profile

The power of this core lies in its orthogonal reactivity. It allows for sequential functionalization without the need for protecting groups, driven by the electronic push-pull of the pyridine ring.

FeaturePositionElectronic NatureReactivity ModeKey Transformation
Methylsulfonyl Group C6Strong EWG (

)
Electrophile Nucleophilic Aromatic Substitution (

)
Methyl Group C2Weak EDG (Inductive)Latent Nucleophile Deprotonation (

) & Condensation
Pyridine Nitrogen N1Basic / H-bond AcceptorDirector Directs Ortho-lithiation; Protonation activates

Why Sulfone over Halogen?

While 2-halo-6-methylpyridines are common, the 2-methylsulfonyl analog offers distinct advantages in SAR (Structure-Activity Relationship) exploration:

  • Enhanced Electrophilicity: The sulfonyl group is a superior leaving group compared to chloride or bromide in

    
     reactions, particularly with "hard" nucleophiles (amines, alkoxides).
    
  • Orthogonality: It allows for chemoselective functionalization. If a bromine is present elsewhere on the ring (e.g., position 3 or 4), the sulfone at C6 can be displaced selectively without affecting the halogen, which is reserved for subsequent metal-catalyzed coupling (Suzuki/Buchwald).

  • Crystallinity & Handling: Sulfones are often crystalline solids, simplifying purification compared to their sometimes volatile or oily halide precursors.

Synthetic Workflows & Logic

The following DOT diagram visualizes the divergent synthetic pathways accessible from this single core.

G Core 2-Methyl-6- (methylsulfonyl)pyridine Amine 2-Amino-6-methylpyridine (Kinase/GPCR Scaffolds) Core->Amine R-NH2, Heat (SNAr) Ether 2-Alkoxy-6-methylpyridine (Bioisosteres) Core->Ether NaOR, Heat (SNAr) Hydrazine 2-Hydrazinyl-6-methylpyridine Core->Hydrazine NH2NH2 (SNAr) Styryl Styryl-pyridine (Anticancer/Mitotic Arrest) Core->Styryl Ar-CHO, Ac2O (Knoevenagel) Carbanion Lithiated Species (C2-CH2-Li) Core->Carbanion LDA or n-BuLi (-78°C) Fused Imidazo[1,2-a]pyridine (COX-2 / Bromodomain Inhibitors) Hydrazine->Fused Cyclization (w/ alpha-haloketones) ChainExt Chain Extended Pyridines Carbanion->ChainExt R-X (Electrophile)

Caption: Divergent synthesis map showing the transformation of the core into three distinct therapeutic scaffold classes: Amino-pyridines, Fused Bicycles, and Styryl-derivatives.

Detailed Experimental Protocols

Synthesis of the Core (Sulfide Oxidation)

Context: While commercially available, in-house synthesis ensures fresh reagents, as sulfones can be hygroscopic. The precursor is 2-methyl-6-(methylthio)pyridine.

Protocol:

  • Dissolution: Dissolve 2-methyl-6-(methylthio)pyridine (1.0 eq) in DCM (0.2 M).

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise to control exotherm.

  • Reaction: Warm to RT and stir for 4–6 hours. Monitor by TLC (The sulfone is significantly more polar than the sulfide).

  • Workup: Quench with saturated aqueous

    
     (to destroy excess peroxide) followed by saturated 
    
    
    
    . Extract with DCM.[1][2]
  • Purification: Recrystallize from EtOAc/Hexanes if necessary.

    • Checkpoint: Ensure complete oxidation. The intermediate sulfoxide is a common impurity if stoichiometry is insufficient.

Workflow A: Displacement (Library Generation)

Application: Synthesis of 2-amino-6-methylpyridine derivatives (common in kinase inhibitors).

Protocol:

  • Setup: In a pressure vial, combine 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) with the desired amine (1.2–2.0 eq).

  • Solvent: Use anhydrous DMSO or NMP (0.5 M). For volatile amines, use dioxane.

  • Base: Add

    
     or DIPEA (2.0 eq).
    
  • Conditions: Heat to 100–120°C for 12–16 hours.

    • Note: The sulfone is a "hard" leaving group; the reaction is sensitive to steric hindrance in the nucleophile.

  • Isolation: Pour into water. If the product precipitates, filter. If not, extract with EtOAc.

    • Validation: The disappearance of the sulfone methyl singlet (

      
       ppm in 
      
      
      
      NMR) confirms displacement.
Workflow B: Methyl Group Functionalization (Styryl Synthesis)

Application: Synthesis of anticancer agents (e.g., ON01910 analogs) targeting the cell cycle.

Protocol:

  • Reagents: Combine 2-methyl-6-(methylsulfonyl)pyridine (1.0 eq) and the aromatic aldehyde (1.0 eq).

  • Solvent/Catalyst: Acetic anhydride (

    
    ) serves as both solvent and dehydrating agent.
    
  • Conditions: Reflux (140°C) for 12–24 hours.

  • Mechanism: An acid-catalyzed aldol-type condensation followed by dehydration.

  • Purification: The product often precipitates upon cooling or addition of ethanol.

Therapeutic Case Studies

Bromodomain (BET) Inhibitors

In the development of BET inhibitors, the 2-methyl-6-substituted pyridine motif is crucial.

  • Mechanism: The sulfone is displaced by hydrazine.

  • Cyclization: The resulting hydrazine reacts with ketones to form triazolopyridines or imidazopyridines .

  • Outcome: These fused systems mimic the acetyl-lysine recognition motif of histones.

  • Reference: See WO2015058160A1 for the use of sulfone displacement in generating bromodomain inhibitor scaffolds.

mGluR5 Antagonists (MPEP Analogs)

2-Methyl-6-(phenylethynyl)pyridine (MPEP) is a classic mGluR5 antagonist.[3]

  • Role of Core: While MPEP uses an alkyne, "linker-less" analogs have been synthesized using the 2-methyl-6-sulfonyl core as a precursor to introduce aryl ethers or amines at the 6-position, exploring the hydrophobic pocket of the receptor.

  • Advantage: The sulfone route avoids the use of Sonogashira coupling conditions (Pd/Cu), removing trace metal impurities which can interfere with CNS assays.

Anticancer Styryl-Sulfones

Compounds derived from the condensation of benzaldehydes with the C2-methyl group of this core have shown potent cytotoxicity.

  • Mechanism: These compounds act as "molecular glues" or tubulin destabilizers.

  • Structure: The sulfone group at C6 remains intact in these specific analogs, acting as a hydrogen bond acceptor to anchor the molecule in the tubulin binding site.

References

  • Synthesis and Reactivity of Sulfonylpyridines Title: Reactivity of the Methyl Group in Alkylpyridines: An In-depth Technical Guide Source: BenchChem
  • Bromodomain Inhibitor Synthesis (P

    • Title: Bromodomain inhibitors (WO2015058160A1)[4]

    • Source: Google P
    • URL
  • Anticancer Styryl-Pyridine Deriv

    • Title: Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)
    • Source: PubMed / Journal of Medicinal Chemistry
    • URL:[Link]

  • Physical Properties & Safety D

    • Title: 2-(Methylsulfonyl)pyridine | C6H7NO2S | CID 98667
    • Source: PubChem[5][6]

    • URL:[Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling conditions for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine (CAS: 1209459-95-9) as the electrophilic partner.

This substrate presents a unique "push-pull" challenge:

  • Steric Hindrance: The ortho-methyl group at C2 sterically impedes the palladium center during oxidative addition and transmetallation.

  • Electronic Activation: The C6-methylsulfonyl (

    
    ) group is a strong electron-withdrawing group (EWG), significantly reducing the electron density of the pyridine ring. While this facilitates oxidative addition, it simultaneously increases the risk of side reactions such as nucleophilic aromatic substitution (
    
    
    
    ) or hydrolytic cleavage under basic conditions.

This guide provides two distinct protocols: a Standard Protocol for cost-effective synthesis with robust partners, and an Advanced Protocol utilizing Buchwald precatalysts for sterically demanding or unstable boronic acids.

Substrate Analysis & Chemoselectivity

Before initiating wet chemistry, it is critical to understand the electronic and steric landscape of the substrate.

FeatureChemical ImplicationOperational Adjustment
3-Bromo (C3) Primary reaction site. Bond dissociation energy is lowered by the electron-deficient ring.Oxidative addition is fast; catalyst loading can often be lowered (<2 mol%).
2-Methyl (C2) Creates steric bulk proximal to the C-Br bond.Requires ligands with high steric demand (e.g., SPhos, XPhos) or large bite angles (dppf) to enforce reductive elimination.
6-Methylsulfonyl Strong EWG (

). Activates C6 for nucleophilic attack.
Avoid strong alkoxide bases (e.g.,

,

) to prevent

displacement of the sulfone. Use Carbonates or Phosphates.[1]
Pyridine Nitrogen Potential Lewis base for catalyst poisoning.The 2-Methyl group and 6-Sulfone reduce N-coordination capability, minimizing catalyst deactivation compared to unsubstituted pyridines.

Methodology Development

Ligand Selection
  • Standard: dppf (1,1'-Bis(diphenylphosphino)ferrocene). The large bite angle of dppf facilitates the reductive elimination step, which is often the turnover-limiting step for sterically hindered substrates.

  • Advanced: XPhos or SPhos .[1] These dialkylbiaryl phosphine ligands form monoligated Pd(0) species. The bulk prevents dimerization and promotes oxidative addition, while the specific architecture creates a pocket that accommodates the ortho-methyl group during transmetallation.

Base & Solvent System
  • Base: Potassium Phosphate Tribasic (

    
    ) is preferred over carbonates for hindered substrates due to higher solubility in aqueous mixtures and appropriate basicity (
    
    
    
    of conjugate acid
    
    
    ).
  • Solvent: 1,4-Dioxane/Water (4:[1][2][3]1) is the "Gold Standard." The water component is strictly required to dissolve the inorganic base and activate the boronic acid (formation of the hydroxyboronate species).

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, electron-rich aromatics).

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v)[1][2][3]
    
  • Concentration: 0.1 M – 0.2 M

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the 3-bromo-pyridine substrate, aryl boronic acid, and base.

  • Degas Solvent: In a separate vessel, sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Add Solvent: Transfer the degassed solvent to the reaction vial via syringe.

  • Add Catalyst: Add the Pd catalyst quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: High-Performance Conditions (Steric/Challenging)

Best for: Coupling with heteroaryl boronic acids, ortho-substituted partners, or if Protocol A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv

  • Catalyst: XPhos Pd G3 (2–3 mol%) (CAS: 1445085-55-1)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: THF /

    
     (10:1) or Toluene / 
    
    
    
    (10:1)
  • Temperature: 60 °C – 80 °C

Step-by-Step Procedure:

  • Charge Solids: Add substrate, boronic acid,

    
    , and XPhos Pd G3 precatalyst to the vial.
    
  • Inert Atmosphere: Seal the vial and evacuate/backfill with Argon (

    
    ).
    
  • Add Solvent: Add degassed THF/Water via syringe.

  • Reaction: Heat at 60 °C . The G3 precatalyst activates rapidly; conversion is often complete within 1–2 hours.

    • Why Lower Temp? XPhos is highly active. Lower temperatures prevent protodeboronation of unstable heteroaryl boronic acids.

Visualization & Workflows

Figure 1: Experimental Workflow Logic

ExperimentalWorkflow Start Start: Substrate Selection SolidCharge Charge Solids (Substrate, Boronic Acid, Base) Start->SolidCharge SolventPrep Degas Solvent (Dioxane/H2O) SolventPrep->SolidCharge Add via Syringe CatAdd Add Catalyst (Pd source) SolidCharge->CatAdd Under Argon Heat Heating (80°C, 4-12h) CatAdd->Heat Monitor LCMS Check Heat->Monitor Decision Complete? Monitor->Decision Workup Workup & Purification Decision->Workup Yes Troubleshoot Consult Troubleshooting Decision->Troubleshoot No / Side Products Troubleshoot->Start Re-optimize

Caption: Step-by-step workflow for the Suzuki coupling of 3-bromo-2-methyl-6-(methylsulfonyl)pyridine.

Figure 2: Mechanistic Cycle & Steric Considerations

Mechanism cluster_steric Steric Pinch Point Pd0 Pd(0)L (Active Species) OxAdd Oxidative Addition (Facile due to EWG) Pd0->OxAdd + Substrate Complex1 Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex1 TransMet Transmetallation (Rate Limiting if Steric) Complex1->TransMet + Boronate + Base Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the oxidative addition (fast) and transmetallation (sterically sensitive).

Troubleshooting Guide

Observation (LCMS)Root CauseCorrective Action
Starting Material Remaining Catalyst deactivation or failed oxidative addition.Switch to XPhos Pd G3 . Ensure inert atmosphere is rigorous.
Protodeboronation (Ar-H) Boronic acid instability in base/heat.Lower temp to 60°C. Switch base to

. Add boronic acid in portions.
Homocoupling (Ar-Ar) Oxygen presence or slow transmetallation.Degas solvents longer. Increase catalyst loading.
Sulfone Displacement (

)
Base is too nucleophilic.CRITICAL: Do not use hydroxides or alkoxides. Stick to Carbonates or Phosphates.
Des-bromo Product (Ar-H)

-hydride elimination (rare) or protodemetallation.
Use anhydrous solvents (if solubility permits) or switch to dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[5] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[5][6] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Link(Note: General reference for 3-bromo-2-methylpyridine reactivity).

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.[1][2][3][4][5][6][7][8][9] Link

Sources

Application Note: Strategic Utilization of Methylsulfonyl Moieties in Pyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026


) of Methylsulfonyl Groups in Pyridines
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This guide details the strategic application of the methylsulfonyl (


) group as a "super-leaving group" for the functionalization of pyridine rings. While halogens (F, Cl, Br) are traditional choices for Nucleophilic Aromatic Substitution (

), the methylsulfonyl moiety offers distinct advantages in reaction kinetics and purification. This note provides mechanistic insights, validated protocols for precursor synthesis (sulfide oxidation), and optimized conditions for nucleophilic displacement, specifically targeting drug discovery applications where regioselectivity and mild conditions are paramount.

Mechanistic Rationale & Reactivity Profile[1]

Why Methylsulfonyl?

In


 reactions on electron-deficient heterocycles, the rate-determining step is typically the nucleophilic attack forming the Meisenheimer complex (anionic intermediate).[1][2] The methylsulfonyl group accelerates this process through two synergistic effects:
  • Strong Inductive Effect (

    
    ):  The sulfone is a potent electron-withdrawing group (EWG), significantly lowering the LUMO energy of the pyridine ring and making the carbon center highly electrophilic.
    
  • Leaving Group Ability (Nucleofugality): The methanesulfinate anion (

    
    ) is a stable, resonance-delocalized leaving group.
    

Reactivity Order (General):



Note: While Fluorine is often kinetically faster due to the high electronegativity stabilizing the transition state, the sulfone offers synthetic versatility as it can be generated late-stage from a sulfide, allowing for "masking" of the position.

Regioselectivity Rules

For pyridines, ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 occurs preferentially at positions C2  and C4  (ortho/para to nitrogen).
  • C2/C4 Attack: The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative Nitrogen atom (stabilizing).

  • C3 Attack: The negative charge remains on carbon atoms (destabilizing), making C3 displacement extremely difficult without additional activating groups (e.g.,

    
    ).
    
Pathway Visualization

The following diagram illustrates the kinetic pathway and the critical resonance stabilization at the C2 position.

SNAr_Mechanism Figure 1: Mechanism of SNAr displacement at C2 position showing intermediate stabilization. Substrate 2-Methylsulfonyl Pyridine TS Meisenheimer Complex (Charge on N) Substrate->TS + Nu Nu Nucleophile (H-Nu) Nu->TS Product 2-Substituted Pyridine TS->Product Elimination LG Byproduct: Methanesulfinate TS->LG

Experimental Protocols

Phase 1: Precursor Synthesis (Sulfide Oxidation)

The methylsulfonyl pyridine is rarely bought; it is synthesized from the corresponding methylthio (


) pyridine.

Reagent Choice:

  • 
    -CPBA (meta-Chloroperoxybenzoic acid):  Preferred for small-to-mid scale. Soluble in DCM.
    
  • Oxone (Potassium peroxymonosulfate): Preferred for aqueous-compatible substrates or large scale, but can cause hydrolysis if the ring is highly activated.

Protocol A: Oxidation via

-CPBA

Objective: Convert 2-(methylthio)pyridine to 2-(methylsulfonyl)pyridine.

  • Setup: Dissolve 2-(methylthio)pyridine (1.0 equiv) in Dichloromethane (DCM) [0.2 M concentration]. Cool to

    
     in an ice bath.
    
  • Addition: Slowly add

    
    -CPBA (2.5 equiv) portion-wise over 15 minutes. Caution: Exothermic.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Sulfones are much more polar than sulfides).

  • Workup:

    • Dilute with DCM.

    • Wash with saturated

      
       (to quench excess peroxide).
      
    • Wash with saturated

      
       (to remove 
      
      
      
      -chlorobenzoic acid byproduct).
    • Dry organic layer over

      
       and concentrate.[3]
      
  • Purification: Usually yields a white solid. If necessary, recrystallize from EtOH/Hexanes or flash chromatography.

Phase 2: Nucleophilic Displacement ( )

This protocol focuses on amine nucleophiles, the most common application in medicinal chemistry.

Protocol B: General Displacement with Amines

Objective: Displacement of


 with a primary or secondary amine.

Materials:

  • Substrate: 2-(methylsulfonyl)pyridine derivative.[3]

  • Nucleophile: 1.2 – 2.0 equiv of Amine.[4]

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 equiv).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[5] Note: THF or Dioxane can be used for very reactive substrates.

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the sulfone substrate (1.0 equiv) in anhydrous DMSO [0.5 M].

  • Reagents: Add the Base (2.0 equiv) followed by the Amine (1.2–1.5 equiv).

  • Reaction:

    • Highly Activated (e.g., Nitropyridines): Stir at RT for 1–2 hours.

    • Standard Pyridines: Heat to

      
      . Monitor by LCMS.[4]
      
    • Deactivated Pyridines: Heat to

      
       (Microwave irradiation is highly effective here).
      
  • Workup (Aqueous):

    • Pour reaction mixture into water (5x reaction volume).

    • Extract with EtOAc (

      
      ).[6]
      
    • Critical Step: The byproduct (sodium methanesulfinate) is water-soluble and stays in the aqueous phase, simplifying purification.

  • Purification: Concentrate organic layer. Flash chromatography (Hex/EtOAc) or recrystallization.

Optimization & Data Analysis

Comparative Leaving Group Ability

The following table summarizes the relative reaction rates of leaving groups at the pyridine C2-position under standard conditions (


, DMSO).
Leaving Group (LG)Relative Rate (

)
AdvantagesDisadvantages

~150–300Fastest kinetics (Element Effect).Hard to introduce late-stage; expensive precursors.

100 (Reference) Excellent balance of reactivity & stability. Requires oxidation step; sulfinate byproduct.

~1–5Cheap; commercially available.Slow; often requires high heat (

).

< 0.01Stable to many conditions.Poor LG; requires activation (oxidation) to react.

< 0.001Very stable.Generally unreactive without acid catalysis.
Troubleshooting Guide
IssueProbable CauseSolution
Hydrolysis (OH product) Wet solvent or hydroxide presence.Use anhydrous DMSO/DMF. Avoid strong hydroxide bases; use DIPEA or

.
Incomplete Oxidation Sulfoxide (

) remaining.
Sulfoxides are poorer LGs than sulfones. Ensure 2.5+ equiv of oxidant and check LCMS for M+16 vs M+32 mass.
Regioselectivity Loss Substrate has multiple LGs (e.g., Cl and

).
At low temps,

is usually displaced before

at C2/C4. Control temp carefully (

to RT).
Workflow Visualization

The synthesis of the "masked" electrophile followed by activation and displacement.

Workflow Figure 2: Strategic workflow for utilizing methylthio groups as masked leaving groups. Step1 Step 1: Introduction of Sulfide (S-Me) via displacement of Halide Step2 Step 2: Oxidation (m-CPBA or Oxone) Step1->Step2  Activation   Step3 Intermediate: Methylsulfonyl Pyridine (Activated Electrophile) Step2->Step3 Step4 Step 3: SNAr Displacement (Amine/Alkoxide, Mild Heat) Step3->Step4  Substitution   Final Final Product: Functionalized Pyridine Step4->Final

References

  • Teague, S. J. (2008).[7] Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group.[7] The Journal of Organic Chemistry, 73(24), 9765–9766.

  • Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses, 101, 395-409.[8]

  • ResearchGate. (2012). Discussion: How can I replace aromatic attached SMe group with amines? (Detailed community protocols on oxidation/displacement).

  • Barbero, N., et al. (2012). Nucleophilic substitution on 2-chloro- and 2-methylsulfonyl-pyrimidines: A comparative study. Tetrahedron Letters. (Generalized reference for Sulfone vs Halogen reactivity).

  • BenchChem. (2025).[2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines (Comparative data for leaving groups).

Sources

Application Note: Precision Synthesis of 2,3,6-Trisubstituted Pyridines via Brominated Vinyl Sulfone Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the synthesis of 2,3,6-trisubstituted pyridine derivatives using brominated sulfones.

Executive Summary

The regioselective synthesis of 2,3,6-trisubstituted pyridines remains a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. Traditional methods (e.g., Hantzsch synthesis) often suffer from symmetry constraints or harsh oxidative conditions. This guide details a robust, modular protocol utilizing


-bromovinyl sulfones  as "linchpin" electrophiles in a [3+3] annulation strategy with enamines. This methodology offers superior regiocontrol, mild reaction conditions, and the retention of a sulfonyl handle for late-stage diversification.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Challenge of Regiocontrol

Constructing pyridine cores with distinct substituents at the 2, 3, and 6 positions is synthetically demanding.

  • Classical Condensations: Often yield symmetric 2,6-disubstituted products.

  • Cross-Coupling (Suzuki/Stille): Requires pre-functionalized pyridine scaffolds, which can be expensive and unstable.

The Brominated Sulfone Solution

Brominated vinyl sulfones (specifically


-

-bromovinyl sulfones) act as multi-functional electrophiles. They possess two distinct electrophilic sites:
  • The

    
    -Carbon:  Activated by the electron-withdrawing sulfonyl group and the leaving group ability of bromine (Addition-Elimination).
    
  • The

    
    -Carbon:  Becomes electrophilic after the initial Michael addition, facilitating ring closure.
    
Reaction Pathway

The synthesis proceeds via a cascade sequence involving an initial intermolecular Michael addition-elimination followed by an intramolecular cyclocondensation.

Mechanism:

  • Nucleophilic Attack: The

    
    -carbon of the enamine attacks the 
    
    
    
    -carbon of the bromovinyl sulfone.
  • Elimination: Loss of HBr generates a conjugated dienamine-sulfone intermediate.

  • Cyclization: The enamine nitrogen attacks the carbonyl (or iminium) carbon.

  • Aromatization: Dehydration/oxidation yields the pyridine core.

ReactionMechanism Start Enamine (Nucleophile) Inter1 Intermediate A (Michael Adduct) Start->Inter1 Michael Addition Reagent β-Bromo Vinyl Sulfone (Electrophile) Reagent->Inter1 Inter2 Intermediate B (Dienamine) Inter1->Inter2 -HBr (Elimination) Cyclic Dihydropyridine Inter2->Cyclic 6π Electrocyclization / Condensation Product 2,3,6-Trisubstituted Pyridine Cyclic->Product -H2O / Oxidative Aromatization

Figure 1: Mechanistic pathway for the [3+3] annulation of enamines and brominated vinyl sulfones.

Experimental Protocol

Materials & Reagents[9][10]
  • Precursor:

    
    -2-bromo-1-tosyl-1-alkene (Synthesized via halosulfonylation of alkynes).
    
  • Nucleophile: Morpholine or Pyrrolidine enamine of the corresponding ketone (e.g., acetophenone enamine).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Base: Triethylamine (

    
    ) or 
    
    
    
    .
  • Additives: Molecular Sieves (4Å) to promote dehydration.

Step-by-Step Methodology
Phase 1: Preparation of

-Bromovinyl Sulfone

Note: If not commercially available, synthesize as follows:

  • Dissolve the terminal alkyne (1.0 equiv) in DCM.

  • Add Sodium p-toluenesulfinate (1.2 equiv) and NBS (1.2 equiv).

  • Stir at room temperature for 4–6 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The product appears as a distinct spot with higher

    
     than the sulfinate.
    
  • Workup: Wash with water, dry over

    
    , and concentrate. Recrystallize from ethanol.
    
Phase 2: Pyridine Annulation (The Core Reaction)
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Charging: Add the Enamine (1.2 mmol) and

    
    -Bromovinyl Sulfone  (1.0 mmol) to the flask.
    
  • Solvent: Add anhydrous 1,4-Dioxane (5 mL).

  • Base Addition: Add

    
     (1.5 mmol) dropwise via syringe.
    
  • Reaction: Heat the mixture to 90°C for 8–12 hours.

    • Observation: The solution typically darkens from yellow to orange/brown as the conjugated system forms.

  • Monitoring: Check LC-MS for the mass of the intermediate dihydropyridine (

    
    ) and the final pyridine (
    
    
    
    ).
  • Oxidation (If required): If dihydropyridine persists, add DDQ (1.1 equiv) and stir at RT for 1 hour to force aromatization.

Phase 3: Purification & Isolation
  • Quench: Cool to room temperature and dilute with EtOAc (20 mL).

  • Wash: Wash with saturated

    
     (2 x 10 mL) and Brine (1 x 10 mL).
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Target: The 2,3,6-trisubstituted pyridine usually elutes after the unreacted sulfone but before the enamine degradation products.

Data Analysis & Validation

The following table summarizes expected chemical shifts for a representative product: 2-phenyl-3-tosyl-6-methylpyridine .

NucleusSignal (

ppm)
MultiplicityAssignment
1H NMR 2.45Singlet (3H)

(Tos)
1H NMR 2.65Singlet (3H)

(C-6 Pyridine)
1H NMR 7.30 - 7.50MultipletAromatic (Phenyl + Tos)
1H NMR 7.95Doublet (J=8.0 Hz)C-5 Pyridine H
1H NMR 8.25Doublet (J=8.0 Hz)C-4 Pyridine H
13C NMR ~158.0QuaternaryC-2 (Pyridine)
13C NMR ~135.0QuaternaryC-3 (Pyridine-SO2R)

Workflow Visualization

Workflow cluster_prep Phase 1: Precursor Synthesis cluster_rxn Phase 2: Annulation cluster_iso Phase 3: Isolation Alkyne Terminal Alkyne BromoSulf β-Bromo Vinyl Sulfone (Isolated Solid) Alkyne->BromoSulf Halosulfonylation (DCM, RT, 4h) Sulfinate Na-Sulfinate + NBS Sulfinate->BromoSulf Mix Reaction Mixture (Dioxane, 90°C, 12h) BromoSulf->Mix Enamine Enamine (Freshly Prepared) Enamine->Mix Workup Aq. Workup (EtOAc/NH4Cl) Mix->Workup Base Et3N / Base Base->Mix Column Flash Chromatography (Hex/EtOAc) Workup->Column Final Pure 2,3,6-Trisubstituted Pyridine Column->Final

Figure 2: Operational workflow for the synthesis of trisubstituted pyridines from brominated sulfones.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of EnamineEnsure anhydrous conditions; use molecular sieves.
Incomplete Cyclization Steric hindrance at

-position
Increase temperature to 110°C (use Toluene instead of Dioxane).
Dihydropyridine Contamination Incomplete oxidationAdd an oxidant like DDQ or MnO2 in the final hour of reaction.
Regioisomer Mixture Enamine isomerizationUse pre-formed, isolated enamines rather than generating in situ.

References

  • Lemonnier, G., & Charette, A. B. (2010). Stereoselective synthesis of 2,3,6-trisubstituted tetrahydropyridines via Tf2O-mediated Grob fragmentation. The Journal of Organic Chemistry, 75(21), 7465–7467. Link

  • Rao, W.-H., et al. (2024). Nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides.[1] The Journal of Organic Chemistry, 89, 9755-9768.[1] Link

  • Huang, T.-S., et al. (2025). Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling.[2] Chemistry - A European Journal, 31(8), e202403947. Link

  • Bagley, M. C., et al. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis.[3] Synlett, 2001(07), 1149-1151. Link

  • Almotairi, M., et al. Multicomponent reaction to synthesize 3,5-dicyano-6-sulfanylpyridine and its derivatives. Journal of Pharmaceutical Sciences and Emerging Drugs. Link

Sources

Protocols for displacing sulfonyl group with amines in 6-sulfonylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Amination of 6-Sulfonylpyridines via Nucleophilic Aromatic Substitution (


) 

Executive Summary

This guide details the displacement of sulfonyl groups (methanesulfonyl, phenylsulfonyl) at the 6-position of pyridine rings by amine nucleophiles. Unlike standard halopyridines, sulfonylpyridines act as "chemical chameleons"—initially installed as nucleophilic sulfides, oxidized to electrophilic sulfones, and finally displaced by amines.

Key Technical Insight: The sulfonyl group is often a superior leaving group (nucleofuge) compared to chloride or bromide in


 reactions due to the "Element Effect," where high electronegativity stabilizes the rate-determining Meisenheimer complex. This protocol leverages this electronic advantage to achieve high yields even with sterically hindered amines.

Mechanistic Foundation

To optimize this reaction, one must understand that


 on pyridines is a two-step addition-elimination pathway.
  • Addition (Rate Determining Step): The amine attacks the electron-deficient C6 position. The electronegativity of the sulfonyl group (

    
    ) lowers the energy of the transition state, accelerating this step significantly more than a corresponding chloride would.
    
  • Elimination: The intermediate (Meisenheimer complex) collapses, expelling the sulfinate anion (

    
    ).
    

Why Sulfonyl?

  • Rate Acceleration:

    
     mimics the electronic acceleration of Fluorine without the synthetic difficulty of installing C-F bonds.
    
  • Regiocontrol: In 2-chloro-6-sulfonylpyridine, the sulfonyl group can often be displaced selectively over the chloride, allowing for sequential functionalization.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical Meisenheimer intermediate stabilization.

SNAr_Mechanism Substrate 6-Sulfonylpyridine (Electrophile) TS Transition State (High Energy) Substrate->TS + Amine Amine Amine Nucleophile (R-NH2) Amine->TS Intermediate Meisenheimer Complex (Stabilized by N & SO2) TS->Intermediate Rate Determining Step (k1) Product 6-Aminopyridine (Target) Intermediate->Product Fast Elimination (k2) LeavingGroup Sulfinate Anion (Byproduct) Intermediate->LeavingGroup

Caption: Reaction pathway showing the rate-determining formation of the Meisenheimer complex, stabilized by the electron-withdrawing sulfonyl group.

Experimental Protocols

Protocol A: Standard Thermal Displacement

Best for: Scale-up (>1g), non-volatile amines, and standard laboratory setups.

Materials:

  • Substrate: 6-(Methanesulfonyl)pyridine derivative (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv).
    
  • Solvent: DMSO (anhydrous) or NMP. Note: DMSO accelerates SNAr rates significantly due to high dielectric constant.

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonylpyridine (1.0 equiv) in DMSO (0.5 M concentration).

  • Addition: Add the base (2.0 equiv) followed by the amine (1.2 equiv).[1]

    • Critical Check: If the amine is a hydrochloride salt, increase base to 3.0 equiv.

  • Reaction: Heat the mixture to 80–90°C under an inert atmosphere (

    
     or Ar).
    
    • Monitoring: Check LC-MS at 2 hours. Sulfones typically react faster than chlorides; prolonged heating (>12h) may be required for sterically hindered amines.

  • Workup (The "Crash" Method):

    • Cool to room temperature.[1][2][3]

    • Slowly pour the reaction mixture into 5 volumes of ice-cold water with vigorous stirring.

    • Solid Product: If precipitate forms, filter, wash with water (to remove DMSO/Sulfinate), and dry.

    • Liquid/Oil Product: Extract with EtOAc (3x). Wash organics with water (2x) and brine (1x) to remove DMSO. Dry over

      
      .[1][4]
      
Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput library generation, difficult substrates, and sterically hindered amines.

Materials:

  • Vial: 2-5 mL Microwave-safe crimp vial.

  • Solvent: NMP or DMF (High microwave absorbance).

Step-by-Step Workflow:

  • Charge: Add sulfonylpyridine (0.2 mmol), amine (0.4 mmol, 2 equiv), and DIPEA (0.4 mmol) to the vial.

  • Solvent: Add NMP (1.0 mL). Cap and crimp the vial.

  • Irradiation:

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Note: The high temperature overcomes the steric repulsion of bulky amines (e.g., t-butylamine, substituted piperazines).

  • Purification: Direct injection onto Prep-HPLC is often possible after diluting with MeOH/Water, as sulfinate byproducts elute in the solvent front.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues such as hydrolysis (conversion to pyridone) or low reactivity.

Optimization_Workflow Start Start Reaction (TLC/LCMS Check) Check1 Is Product Forming? Start->Check1 Good Isolate Product Check1->Good Yes Issue Identify Issue Check1->Issue No/Low Yield Hydrolysis Byproduct: Pyridone (OH) Cause: Wet Solvent/Base Issue->Hydrolysis Mass = M-SO2R+OH NoRxn No Reaction Cause: Sterics/Electronics Issue->NoRxn Starting Material Remains Sol1 Action: Dry DMSO over sieves Switch to Cs2CO3 Hydrolysis->Sol1 Sol2 Action: Switch to Microwave (160°C) Use pure amine as solvent NoRxn->Sol2

Caption: Troubleshooting logic for common failure modes in sulfonyl displacement.

Data Table: Leaving Group Comparison in

Relative rates of displacement at pyridine C-6 position (approximate).

Leaving Group (LG)Relative Rate (

)
Comments
Fluorine (-F) 1000Fastest due to high electronegativity (Meisenheimer stabilization).
Sulfone (-SO₂Me) 500 - 800 Excellent balance of reactivity and synthetic accessibility.
Nitro (-NO₂) 400Good, but often prone to reduction or redox side reactions.
Chlorine (-Cl) 1Standard baseline; requires higher temps than sulfones.
Bromine (-Br) ~1Similar to Cl; often slower in

due to steric bulk.

References

  • Barta, N. S., et al. (2000). "Nucleophilic substitution of sulfones in nitrogen heterocycles." Tetrahedron Letters. A foundational text on the utility of sulfones as leaving groups in heterocyclic chemistry.

  • Bagley, M. C., et al. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[5] Tetrahedron Letters. Demonstrates the acceleration of pyridine functionalization using microwave irradiation.

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Pyridines: A Practical Guide." Journal of Organic Chemistry. Comprehensive review of leaving group abilities (F vs

    
     vs Cl). 
    
  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Authoritative text on the "Element Effect" and Meisenheimer complex stabilization.

Sources

C-H activation strategies for 2-methyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 2-Methyl Pyridine Derivatives

Executive Summary

2-Methyl pyridine (2-picoline) derivatives represent a privileged scaffold in medicinal chemistry, yet they pose a "selectivity paradox" for synthetic chemists. The basic nitrogen atom poisons traditional transition metal catalysts, while the molecule offers two distinct reactive sites with competing electronic demands: the acidic benzylic (lateral) C(sp³)-H bonds and the electron-deficient aromatic C(sp²)-H bonds.

This guide details two orthogonal protocols to solve these challenges:

  • Lateral Functionalization: Nickel/Lewis Acid-catalyzed alkylation of the methyl group (Nakao-Hiyama Protocol).

  • Ring Functionalization: Palladium-catalyzed C6-arylation via N-Oxide activation (Fagnou Protocol).

Section 1: The Chemical Landscape & Decision Matrix

The primary challenge in functionalizing 2-methyl pyridine is the pyridine nitrogen. It possesses a high affinity for metal centers (Pd, Pt, Rh), often displacing softer ligands and arresting the catalytic cycle. Furthermore, standard C-H activation conditions must discriminate between the C(sp³)-H (BDE ~85 kcal/mol, pKa ~29.5) and the stronger aromatic C(sp²)-H bonds (BDE ~110 kcal/mol).

Strategic Decision Matrix

Before selecting a protocol, define the target modification using the decision tree below.

DecisionMatrix Start Target: 2-Methyl Pyridine Derivative Decision Which bond requires functionalization? Start->Decision Lateral Lateral Methyl Group (C(sp3)-H) Decision->Lateral Ring Aromatic Ring (C(sp2)-H) Decision->Ring Method1 Protocol A: Ni/Al Cooperative Catalysis (Nakao-Hiyama) Lateral->Method1 Outcome1 Product: Linear Alkylated/Alkenylated Pyridine Method1->Outcome1 PosDecision Target Position? Ring->PosDecision C6 C6 Position (Ortho) PosDecision->C6 C4 C4 Position (Para) PosDecision->C4 Method2 Protocol B: Pd-Catalyzed N-Oxide Arylation (Fagnou) C6->Method2 Method3 Minisci Radical Alkylation (Not covered in detail here) C4->Method3

Figure 1: Strategic decision matrix for selecting the appropriate C-H activation pathway based on regiochemical targets.

Section 2: Protocol A — Lateral C(sp³)-H Functionalization

Target: Alkylation/Alkenylation of the 2-Methyl Group. Methodology: Nickel/Lewis Acid Cooperative Catalysis (Nakao-Hiyama).[1]

The Mechanistic Logic

Direct activation of the methyl C-H bond is difficult because the pyridine nitrogen binds to the nickel catalyst, deactivating it. This protocol uses a bulky organoaluminum Lewis Acid (MAD) to bind the nitrogen. This serves two functions:

  • Protection: It prevents the nitrogen from poisoning the Nickel(0) catalyst.

  • Activation: Coordination lowers the electron density of the pyridine ring, increasing the acidity of the benzylic C-H bonds and facilitating oxidative addition.

NiCycle Complex Pyridine-Lewis Acid Complex OxAdd Oxidative Addition to Ni(0) Complex->OxAdd C(sp3)-H Activation Insert Alkene/Alkyne Insertion OxAdd->Insert Ni-H Species RedElim Reductive Elimination Insert->RedElim RedElim->Complex Catalyst Regeneration Product Functionalized 2-Alkyl Pyridine RedElim->Product

Figure 2: Cooperative catalytic cycle showing Lewis Acid activation enabling Ni(0) insertion into the benzylic C-H bond.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyl pyridine derivative (1.0 equiv).

  • Catalyst: Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (0.05 equiv).

  • Ligand: IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) (0.05 equiv).

  • Lewis Acid: MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) (0.20 equiv).[2]

  • Coupling Partner: Internal alkyne or terminal alkene (1.2 equiv).

  • Solvent: Toluene (Anhydrous).[2]

Step-by-Step Workflow:

  • Glovebox Operation: In an N₂-filled glovebox, weigh Ni(cod)₂ (14 mg, 0.05 mmol) and IPr (20 mg, 0.05 mmol) into a vial. Dissolve in 1.0 mL toluene and stir for 10 minutes to generate the active catalyst species (yellow to orange color change).

  • Lewis Acid Prep: In a separate reaction vessel, dissolve the 2-methyl pyridine substrate (1.0 mmol) and the alkene/alkyne partner (1.2 mmol) in toluene (2.0 mL). Add MAD (97 mg, 0.20 mmol).[2] Note: MAD is moisture sensitive; handle strictly under inert atmosphere.

  • Initiation: Transfer the catalyst solution to the substrate/Lewis acid mixture via syringe.

  • Reaction: Seal the vessel and heat to 130 °C for 12–24 hours.

  • Quench: Cool to room temperature. Quench carefully with 10% aqueous potassium sodium tartrate (Rochelle's salt) to break the Aluminum emulsion. Stir vigorously for 1 hour.

  • Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Critical QC Check: If the reaction turns black immediately upon heating, oxygen contamination has decomposed the Ni(0). Ensure rigorous degassing of toluene.

Section 3: Protocol B — Ring C(sp²)-H Functionalization (C6-Selective)

Target: Arylation of the aromatic ring at the C6 position (Ortho to Nitrogen). Methodology: Pd-Catalyzed Direct Arylation of Pyridine N-Oxides (Fagnou).[3][4]

The Mechanistic Logic

Direct C6 arylation of free pyridine is challenging due to poor reactivity. Converting the pyridine to a Pyridine N-Oxide changes the game. The N-oxide oxygen acts as a built-in base/directing group, facilitating a Concerted Metalation-Deprotonation (CMD) pathway at the C6 position. The N-oxide moiety can be easily reduced back to the free pyridine using Zn/NH₄Cl or PCl₃ in a subsequent step.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyl pyridine N-oxide derivative (1.0 equiv).

  • Catalyst: Pd(OAc)₂ (0.05 equiv).

  • Ligand: P(t-Bu)₃H·BF₄ (Tri-tert-butylphosphonium tetrafluoroborate) (0.05 equiv) OR ligand-free conditions depending on aryl bromide reactivity.

  • Base/Oxidant: Ag₂CO₃ (Silver carbonate) (2.0 equiv). Note: Ag acts as both base and halide scavenger.

  • Coupling Partner: Aryl Bromide (1.2 equiv) or simple Arene (for oxidative coupling).

  • Solvent: 1,4-Dioxane.[3]

Step-by-Step Workflow:

  • N-Oxide Formation (Pre-step): Treat the starting 2-methyl pyridine with m-CPBA (1.1 equiv) in DCM at 0°C to RT. Wash with NaHCO₃ to remove acid. Isolate the N-oxide.[3][5]

  • Reaction Setup: In a screw-cap pressure tube, combine the Pyridine N-oxide (0.5 mmol), Aryl Bromide (0.6 mmol), Pd(OAc)₂ (5.6 mg, 5 mol%), and Ag₂CO₃ (275 mg, 1.0 mmol).

  • Solvent: Add 1,4-Dioxane (2.0 mL).

  • Thermal Activation: Seal the tube and heat to 110 °C for 16 hours.

  • Monitoring: Monitor by TLC. The N-oxide is much more polar than the reduced pyridine; ensure you are tracking the correct species.

  • Workup: Filter the mixture through a Celite pad (to remove Ag salts). Wash with EtOAc. Concentrate the filtrate.

  • Deoxygenation (Optional but recommended): To return to the pyridine: Dissolve the crude N-oxide product in MeOH, add NH₄Cl (5 equiv) and Zn dust (5 equiv). Stir at RT for 2 hours. Filter and purify.

Data Summary Table

FeatureProtocol A (Nakao - Ni/Al)Protocol B (Fagnou - Pd/N-Oxide)
Target Bond C(sp³)-H (Methyl group)C(sp²)-H (Ring C6 position)
Active Catalyst Ni(0)-NHCPd(II)
Key Additive MAD (Lewis Acid)Ag₂CO₃ (Oxidant/Base)
Atmosphere Strict Inert (N₂/Ar)Air tolerant (mostly), sealed tube
Selectivity Linear alkyl chain extensionOrtho-arylation
Main Failure Mode O₂ poisoning of NiIncomplete N-oxide formation

Section 4: References

  • Nakao, Y. , Kanyiva, K. S., & Hiyama, T. (2008).[6] A Strategy for C-H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis.[6][7] Journal of the American Chemical Society, 130(8), 2448–2449.[7] Link

  • Campeau, L.-C. , & Fagnou, K. (2008). Palladium-Catalyzed C-H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes.[5][8] Journal of the American Chemical Society, 130(29), 9254–9256.[8] Link

  • Minisci, F. , et al. (1971).[9][10] Nucleophilic character of alkyl radicals: homolytic alkylation of pyridine and quinoline. Tetrahedron, 27(15), 3575-3579. Link

  • Chen, X. , Hao, X.-S., Goodhue, C. E., & Yu, J.-Q. (2006). Cu(II)-Catalyzed Functionalization of the C-H Bond of the Pyridine Ring.[4][11] Journal of the American Chemical Society, 128(21), 6790–6791. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of Sterically Hindered 3-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving sterically hindered 3-bromopyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving optimal yields and purity for this critical transformation. We will delve into the mechanistic nuances and provide practical, field-proven troubleshooting strategies to enhance your synthetic success.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and the relative stability of its organoboron reagents.[1][2][3][4] However, when one of the coupling partners is a sterically encumbered 3-bromopyridine, the reaction's efficiency can be significantly compromised. The inherent electronic properties of the pyridine ring, combined with steric hindrance, present a unique set of challenges that require a tailored approach to reaction optimization.

The Core Challenge: Catalyst Inhibition and Steric Hindrance

The primary obstacle in the Suzuki coupling of 3-bromopyridines stems from the Lewis basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[5] This effect is exacerbated by steric hindrance around the coupling site, which can impede the crucial steps of the catalytic cycle: oxidative addition and reductive elimination.[6]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a question-and-answer format to directly address common issues encountered during the Suzuki coupling of sterically hindered 3-bromopyridines.

Q1: My reaction is sluggish or has stalled completely with low conversion of the 3-bromopyridine. What is the likely cause?

A1: A stalled reaction is often a primary indication of catalyst inhibition or deactivation. The lone pair on the pyridine nitrogen can act as a poison to the palladium catalyst.[7] Additionally, for sterically hindered substrates, the oxidative addition of the 3-bromopyridine to the Pd(0) center can be slow.

Troubleshooting Workflow:

G start Low Conversion of 3-Bromopyridine ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand Primary Action catalyst Switch to a More Active Precatalyst (e.g., Buchwald G3/G4 Precatalysts) ligand->catalyst If still sluggish temp Increase Reaction Temperature Incrementally catalyst->temp Further Optimization base Evaluate Base Strength and Type (e.g., K₃PO₄, Cs₂CO₃) temp->base result Improved Yield base->result

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:
  • Ligand Screening: The choice of ligand is critical. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich phosphine ligands, which are known to promote both oxidative addition and reductive elimination.[8][9]

    • Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[5][10] Their steric bulk can help prevent the pyridine nitrogen from coordinating to the palladium center and facilitate the coupling of hindered substrates.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly electron-donating and can be very effective for challenging couplings.[11]

  • Palladium Precatalyst Selection: The method of generating the active Pd(0) species matters. Using a stable, well-defined precatalyst can lead to more reproducible results than generating Pd(0) in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[5][12]

    • Buchwald Precatalysts (G3 and G4): These are designed for rapid activation and are highly effective for challenging couplings, including those with unstable boronic acids.[13][14]

  • Temperature Optimization: While Suzuki couplings are often run at elevated temperatures, excessively high temperatures can lead to catalyst decomposition. If your reaction is sluggish at a standard temperature (e.g., 80-100 °C), try incrementally increasing the temperature.

Q2: I'm observing significant formation of debrominated pyridine (hydrodehalogenation). How can I minimize this side product?

A2: Hydrodehalogenation is a common side reaction where the aryl-palladium intermediate reacts with a hydride source instead of the boronic acid.[5]

Strategies for Mitigation:
  • Choice of Base: The base plays a crucial role. Stronger bases can sometimes promote this side reaction. Weaker inorganic bases are often preferred.

    • Recommended Bases: K₃PO₄ and Cs₂CO₃ are generally good choices for Suzuki couplings of heteroaromatic halides.[5]

  • Solvent Purity: Ensure your solvent is anhydrous and free of impurities that could act as hydride sources.

  • Boronic Acid Quality: Use high-purity boronic acid or its corresponding ester. Degradation of boronic acids can sometimes generate byproducts that contribute to hydrodehalogenation.

Q3: My boronic acid appears to be decomposing, leading to low yields and the formation of homocoupled byproducts. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond, is a common issue, especially with electron-rich or heteroaromatic boronic acids under basic conditions.[7][15][16] This leads to a lower effective concentration of the nucleophilic partner and can result in the formation of boronic acid homocoupling products.

Solutions:
  • Use Boronic Esters or Trifluoroborates: These derivatives are generally more stable than the corresponding boronic acids.[17][18]

    • Pinacol Esters (Bpin): These are widely used and can be easily prepared.

    • Potassium Aryltrifluoroborates: These salts are highly stable and often give excellent results in Suzuki couplings.[2][19]

  • Reaction Setup and Conditions:

    • Precatalyst: Use a precatalyst that activates quickly at a lower temperature, allowing the coupling to proceed before significant boronic acid decomposition occurs.[12][14][15]

    • Base: A weaker base might slow the rate of protodeboronation.

Comparative Stability of Boron Reagents:
Boron ReagentStructureRelative Stability
Boronic AcidR-B(OH)₂Moderate
Pinacol Boronate EsterR-B(O-C(CH₃)₂)₂High
Potassium Trifluoroborate[R-BF₃]KVery High
Q4: What is the optimal catalyst system (palladium source and ligand) for the Suzuki coupling of a sterically hindered 3-bromopyridine?

A4: There is no single "best" system, as the optimal conditions can be substrate-dependent. However, a highly effective starting point for challenging couplings involves a modern palladium precatalyst paired with a bulky, electron-rich biaryl phosphine ligand.

Recommended Catalyst Systems:
Palladium SourceLigandBaseSolventTemperature (°C)
XPhos Pd G3(none needed)K₃PO₄Toluene/Water80-110
Pd(OAc)₂SPhosCs₂CO₃Dioxane100
Pd₂(dba)₃RuPhosK₂CO₃THF/Water80

This table provides starting points for optimization. The ideal conditions may vary.

Catalytic Cycle Overview:

Suzuki_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar¹-Pd(II)(Ar²)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar¹-Ar² reductive_elimination->product ar1x Ar¹-X (3-Bromopyridine) ar1x->oxidative_addition ar2by2 Ar²-B(OR)₂ ar2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

General Protocol for a Screening Reaction:

This protocol is a starting point for the optimization of the Suzuki coupling of a sterically hindered 3-bromopyridine.

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 3-bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol %) and any additional ligand if required.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[5]

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, often with a small amount of water) via syringe.[7][20][21][22][23]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until consumption of the limiting reagent is observed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. (2024, November 22). Suzuki reaction. Retrieved from [Link]

  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Dey, D., et al. (2015). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. Retrieved from [Link]

  • Sharma, R., & Singh, A. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Sigman, M. S., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Retrieved from [Link]

  • Park, S., et al. (2014). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. Retrieved from [Link]

  • Itami, K., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. Retrieved from [Link]

  • Li, W., et al. (2006). 3-pyridylboronic acid. Organic Syntheses. Retrieved from [Link]

  • Liu, C., et al. (2019). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]

  • Fader, L., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

  • Buchwald, S. L., et al. (2002). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Retrieved from [Link]

  • Ruan, J., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool IT Services. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]

  • Buchwald, S. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Biscoe, M. R., et al. (2024, November 22). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Retrieved from [Link]

  • Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013, May 17). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. PubMed. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013, May 2). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. MIT Open Access Articles. Retrieved from [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Retrieved from [Link]

Sources

Purification methods for sulfonyl pyridine intermediates via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Column Chromatography of Sulfonyl Pyridines Case ID: SP-CHROM-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying sulfonyl pyridine intermediates. These compounds present a "perfect storm" of chromatographic challenges:

  • Basicity: The pyridine nitrogen interacts with acidic silanols, causing streaking.[1]

  • Polarity: The sulfonyl moiety (

    
    ) adds significant polarity, often requiring polar mobile phases.
    
  • Reactivity: 2- and 4-sulfonyl pyridines are electrophilic and prone to nucleophilic aromatic substitution (

    
    ) or hydrolysis on active silica.
    

This guide is structured as a dynamic troubleshooting workflow. Locate your specific symptom below to find the corresponding protocol.

Module 1: Peak Shape Issues (Tailing & Streaking)

Symptom:

"My product elutes as a broad streak rather than a defined peak, or it tails significantly, contaminating later fractions."

Root Cause:

Lewis Acid-Base Interaction. The basic nitrogen of the pyridine ring hydrogen-bonds with the acidic silanol (


) groups on the silica gel surface. This secondary retention mechanism is non-linear, causing the "tail" that drags behind the main band.
Troubleshooting Protocol:

Option A: Mobile Phase Modifiers (The "Blocker" Strategy) Add a competing base to your mobile phase to saturate the silanol sites before your pyridine interacts with them.

  • Standard Protocol: Add 1% Triethylamine (TEA) to both solvent bottles (e.g., Hexane and Ethyl Acetate).

  • For High Polarity: If using DCM/MeOH, use 1% Ammonium Hydroxide (

    
    )  in the MeOH component.
    
    • Warning: Do not use TEA with DCM/MeOH if your compound is a sulfonyl chloride or highly electrophilic (see Module 3).

Option B: Stationary Phase Switch (The "Avoidance" Strategy) If modifiers fail or degrade your compound, switch the stationary phase.[1]

  • Amine-Functionalized Silica (e.g., KP-NH): The silica surface is bonded with amine groups, creating a basic surface that repels the pyridine nitrogen. This eliminates the need for TEA and often allows the use of simpler solvents (Hexane/EtOAc) instead of halogenated ones.

Visualization: Mobile Phase Decision Tree

MobilePhaseLogic Start Start: Tailing Observed IsBasic Is the Pyridine Nitrogen exposed/basic? Start->IsBasic Modifier Add 1% TEA to Mobile Phase IsBasic->Modifier Yes CheckStability Is Compound Sensitive to Base/Nucleophiles? Modifier->CheckStability AmineCol Use Amine-Bonded Silica (KP-NH) CheckStability->AmineCol No (Stable) NeutralAlumina Use Neutral Alumina (Brockmann III) CheckStability->NeutralAlumina Yes (Unstable)

Figure 1: Decision matrix for selecting the correct mobile/stationary phase to prevent tailing.

Module 2: Separation Selectivity (Sulfide vs. Sulfoxide vs. Sulfone)

Symptom:

"I cannot separate the sulfone product from the sulfoxide impurity or the starting sulfide."

Technical Insight:

Oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate. Separation relies on the distinct polarity differences between these oxidation states.

Polarity Hierarchy (Elution Order on Silica):

  • Sulfide (

    
    ):  Least polar. Elutes first (High 
    
    
    
    ).
  • Sulfone (

    
    ):  Moderately polar. Elutes second.
    
  • Sulfoxide (

    
    ):  Most polar. Elutes last (Low 
    
    
    
    ).

Note: Sulfoxides are significantly more polar than sulfones because the


 bond is a dipole, whereas the symmetric 

sulfone has a balanced dipole moment, reducing its net interaction with silica compared to the sulfoxide.
Experimental Protocol: Gradient Optimization
Compound ClassTypical Solvent System (Silica)

Target
Sulfide 0-10% EtOAc in Hexane~0.6 - 0.8
Sulfone 20-40% EtOAc in Hexane~0.3 - 0.5
Sulfoxide 50-100% EtOAc or 0-5% MeOH in DCM~0.1 - 0.2

Action Plan:

  • Run a gradient starting at 0% polar solvent to elute the sulfide.

  • Hold the gradient at the percentage where the sulfone elutes (determined by TLC).

  • Flush the column with high polarity solvent to remove the sulfoxide .

Module 3: Stability & Decomposition (The "2-Sulfonyl" Trap)

Symptom:

"My compound disappears on the column," or "I recover a methoxy-pyridine instead of my sulfonyl pyridine."

Root Cause:

Nucleophilic Aromatic Substitution (


). 
Sulfonyl groups at the 2- or 4-position of a pyridine ring are excellent leaving groups. The pyridine ring is electron-deficient.[2] If you use Methanol (MeOH)  in your mobile phase, especially in the presence of a base (TEA/Ammonia), you generate methoxide ions that can displace the sulfonyl group.
Troubleshooting Protocol:

1. The "No-Alcohol" Rule: If your sulfonyl group is at the C2 or C4 position, avoid MeOH .

  • Alternative Polar Solvent: Use Acetone mixed with DCM or Hexane. Acetone is polar but non-nucleophilic.

  • Alternative System: 100% Ethyl Acetate or EtOAc/DCM mixtures.

2. Acidic Hydrolysis: If the compound degrades on silica (acidic) but is stable to base:

  • Pre-treat Silica: Flush the column with 1% TEA in Hexane before loading your sample to neutralize the acid sites.

  • Switch Media: Use Neutral Alumina .[3] It is far gentler on sulfonyl pyridines than silica.

Module 4: Solubility & Loading

Symptom:

"My sample precipitates at the top of the column," or "The sulfone is not soluble in the mobile phase."

Technical Insight:

Sulfonyl pyridines are often highly crystalline solids with poor solubility in non-polar solvents (Hexane) and moderate solubility in polar aprotic solvents. Liquid loading with a strong solvent (DCM) often leads to precipitation when the sample hits the Hexane-rich mobile phase.

Experimental Protocol: Solid Loading (Dry Loading)

Do not liquid load. Use this self-validating solid load technique:

  • Dissolve: Dissolve crude mixture in a minimal amount of DCM or Acetone (ensure total solubility).

  • Adsorb: Add silica gel or Celite 545 (ratio: 1g crude to 3g sorbent).

  • Evaporate: Rotovap to dryness. You must achieve a free-flowing powder .[3] If it is sticky, add more sorbent and re-evaporate.

  • Load: Pour the powder on top of a pre-packed column (or into an empty solid load cartridge).

  • Elute: Start your gradient.

Visualization: Solid Loading Workflow

SolidLoad Step1 Dissolve Crude (DCM/Acetone) Step2 Add Sorbent (Celite/Silica 3:1) Step1->Step2 Step3 Evaporate (Rotovap) Step2->Step3 Step4 Check State: Free-Flowing Powder? Step3->Step4 Step4->Step2 No (Sticky) Step5 Load onto Column Step4->Step5 Yes Retry Add more sorbent

Figure 2: Step-by-step workflow for preparing a solid load cartridge to prevent column blockage.

References

  • Teledyne ISCO. (2012). RediSep amine functionalized column: Purification of basic heterocycles.[4] Teledyne ISCO Application Notes. Link

  • Biotage. (2023). Is there an easy way to purify organic amines? Biotage Blog. Link

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Link

  • BenchChem. (2025).[1][3] Technical Support Center: Chromatographic Purification of Pyridine Derivatives.Link

  • Cahová, H., et al. (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues.[5] National Institutes of Health (PMC). Link

  • Albrecht, B., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles.[6] National Institutes of Health (PMC). Link

Sources

Technical Support Center: Troubleshooting SNAr Reactivity at the 6-Position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of Nucleophilic Aromatic Substitution (SNAr) on Heterocyclic Cores (Purines, Pyrimidines, Quinolines). Ticket ID: SNAR-006-HEX Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow

Before altering your reaction parameters, use this logic tree to isolate the root cause of the low reactivity.

SNAr_Troubleshooting Start ISSUE: Low Conversion/Yield at 6-Position Check_LG 1. Check Leaving Group (LG) Start->Check_LG Is_LG_Cl Is LG Chloride? Check_LG->Is_LG_Cl Check_Sub 2. Check C-5 Substituents Is_C5_EDG Is C-5 Electron Rich (OMe, NH2)? Check_Sub->Is_C5_EDG Check_Nuc 3. Check Nucleophile Is_Nuc_Bulky Is Nucleophile Sterically Hindered? Check_Nuc->Is_Nuc_Bulky Is_LG_Cl->Check_Sub No (Already F/SO2R) Sol_F_Swap SOLUTION: Halex Reaction Swap Cl → F (Element Effect) Is_LG_Cl->Sol_F_Swap Yes (Cl is slow) Is_C5_EDG->Check_Nuc No Sol_Acid SOLUTION: Acid Catalysis (TFA or Lewis Acid) to activate N-ring Is_C5_EDG->Sol_Acid Yes (Deactivated Ring) Sol_HighT SOLUTION: High Temp/Pressure or Microwave Irradiation Is_Nuc_Bulky->Sol_HighT Yes Sol_Buchwald ALTERNATIVE: Switch to Pd-Catalyzed (Buchwald-Hartwig) Is_Nuc_Bulky->Sol_Buchwald Fails S_NAr

Figure 1: Decision matrix for diagnosing stalling SNAr reactions on heterocyclic cores.

Technical Brief: The "6-Position" Paradox

In drug discovery, the "6-position" typically refers to the electrophilic site on purines (e.g., 6-chloropurine) or pyrimidines . While theoretically reactive due to the electron-withdrawing nature of the adjacent nitrogens (N1 and N3), reactivity often stalls due to subtle electronic and steric effects.

The Mechanism of Failure

The SNAr reaction is not a concerted displacement (like SN2) but a stepwise Addition-Elimination pathway.

  • Step 1 (Rate Determining): Nucleophile attacks C-6, breaking aromaticity and forming a high-energy anionic intermediate (Meisenheimer Complex).

  • Step 2 (Fast): Leaving group departs, restoring aromaticity.

Why it fails at C-6:

  • LUMO Deficiency: If the ring has electron-donating groups (e.g., -NH2 at C-2 or -OMe at C-5), the energy of the LUMO is raised, making the initial nucleophilic attack energetically unfavorable.

  • The "Element Effect": Unlike SN1/SN2, C-F bonds react faster than C-Cl bonds in SNAr because the high electronegativity of Fluorine stabilizes the transition state of the rate-determining addition step [1].

Troubleshooting Q&A (FAQs)

Q1: I am using 6-chloropurine, but the reaction with a secondary amine is stuck at 30% conversion. Increasing temperature leads to decomposition.

Diagnosis: The Chloride leaving group is likely insufficient to lower the activation energy for the Meisenheimer complex formation, especially if the amine is moderately hindered. Solution: Utilize the "Element Effect" or Sulfonyl Activation .

  • Protocol A (Fluorine Swap): Treat your 6-chloro substrate with KF (spray-dried) and 18-crown-6 in sulfolane or DMSO at 100°C to generate the 6-fluoro intermediate in situ. The 6-fluoro analog reacts 100–1000x faster [2].

  • Protocol B (DABCO Activation): Add 1.0 equiv of DABCO. DABCO displaces the chloride to form a highly reactive quaternary ammonium salt, which is then rapidly displaced by your amine [3].

Q2: My substrate has an electron-donating group at position 5 (e.g., 5-methoxy-4-chloropyrimidine). It will not react.

Diagnosis: This is electronic deactivation. The EDG at C-5 pushes electron density into the ring (resonance), raising the LUMO energy at C-4/C-6 and repelling the nucleophile. Solution: Acid Catalysis . Standard basic conditions will fail here. You must protonate the ring nitrogen to increase electrophilicity.

  • Reagent: Add 1.0–2.0 equiv of Trifluoroacetic Acid (TFA) or HCl in Dioxane.

  • Mechanism: Protonation of N1/N3 pulls electron density out of the ring, counteracting the EDG at C-5 and activating the C-6 position for attack [4].

Q3: I am seeing "hydrolysis" products (6-OH) instead of the desired amine product.

Diagnosis: Trace water in your solvent is acting as a competing nucleophile. In dipolar aprotic solvents (DMSO/DMF), "naked" hydroxide (generated from trace water + base) is an incredibly potent nucleophile. Solution:

  • Dry Solvents: Ensure DMSO/DMF are stored over molecular sieves (4Å).

  • Change Base: Switch to a non-hygroscopic base like DIPEA or Cs2CO3 (dried).

  • Alternative Solvent: Switch to n-Butanol or Isopropanol . While protic solvents usually slow down SNAr (by solvating the nucleophile), they suppress the formation of highly reactive hydroxide species.

Advanced Protocols

Protocol A: Acid-Catalyzed SNAr (For Deactivated Rings)

Use this when standard basic conditions yield <10% product.

  • Dissolution: Dissolve substrate (1.0 mmol) in anhydrous 2-Propanol (or TFE - Trifluoroethanol for extreme cases).

  • Acidification: Add TFA (2.0 equiv) . Stir for 5 minutes.

  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 equiv).

    • Note: If the amine is valuable, use 1.0 equiv and excess acid.

  • Heating: Heat to 80–100°C in a sealed vial.

  • Workup: The product will often precipitate as the salt. Filter or neutralize with NaHCO3 for extraction.

Protocol B: DABCO-Catalyzed "One-Pot" Substitution

Use this for sluggish 6-chloro substrates.

  • Activation: Dissolve 6-chloroheterocycle (1.0 equiv) and DABCO (1.2 equiv) in DMSO or NMP.

  • Wait: Stir at RT for 30 mins. A precipitate (the DABCO-adduct) may form.

  • Displacement: Add the target amine (1.1 equiv) and DIPEA (1.5 equiv).

  • Reaction: Heat to 60–80°C. Monitor by LCMS.

Comparative Data: Leaving Groups & Solvents

Table 1: Relative Reactivity of Leaving Groups in SNAr

Leaving Group (LG) Relative Rate (Approx) Comments
-N2+ (Diazonium) 10,000x Unstable, requires immediate use.
-F (Fluoride) 1,000x Gold Standard for difficult SNAr.
-NO2 (Nitro) 500x Good, but displacement releases nitrite (poison).
-SO2Me (Sulfone) 200x Excellent alternative to halogens.
-Cl (Chloride) 1x Baseline. Often too slow for deactivated rings.
-Br (Bromide) ~1x Similar to Cl; often slower due to sterics.

| -I (Iodide) | <1x | Poor SNAr LG (but best for Pd-coupling). |

Table 2: Solvent Selection Guide

Solvent Class Effect on Rate Risk
DMSO Dipolar Aprotic Fastest (Stabilizes Meisenheimer complex) High b.p., difficult removal.
NMP Dipolar Aprotic Fast Reprotoxic, difficult removal.
DMF Dipolar Aprotic Fast Decomposes at high T (forms Me2NH impurity).
TFE Polar Protic Moderate Activates LG via H-bonding (Special case).

| EtOH/iPrOH | Polar Protic | Slow | Solvates nucleophile (deactivating it). |

Mechanistic Visualization

The following diagram illustrates the Acid-Catalyzed pathway, which is the most underutilized solution for 6-position reactivity issues.

Acid_Catalyzed_SNAr Substrate Deactivated 6-Chloro Heterocycle Protonated Activated Species (N-Protonated) Substrate->Protonated Protonation lowers LUMO Acid Acid (H+) (TFA/HCl) Acid->Protonated Meisenheimer Meisenheimer Complex Protonated->Meisenheimer Nucleophilic Attack (RDS) Product 6-Substituted Product Meisenheimer->Product Elimination of HCl

Figure 2: Mechanism of Acid-Catalyzed SNAr. Protonation of the ring nitrogen significantly lowers the LUMO energy, permitting attack even on electron-rich rings.

References

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.

  • Reeves, J. T. et al. "The SNAr Reaction: Mechanistic Aspects and Synthetic Applications." Chem. Rev.2016 , 116, 12385–12474.

  • Liu, Y. et al. "DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines." J. Org.[1] Chem.2018 , 83, 13, 7373–7379.

  • Roh, E. et al. "Acid-Catalyzed Nucleophilic Aromatic Substitution of 6-Halopurines." J. Org.[1] Chem.2012 , 77, 13, 5838–5843.

  • Bunnett, J. F. "The Element Effect in SNAr Reactions." J. Am. Chem. Soc.1957 , 79, 5969.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a key heterocyclic intermediate in pharmaceutical and agrochemical research. We will dissect the expected spectral features, compare the utility of ¹H NMR against other common analytical techniques, and provide a robust experimental protocol for reliable data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's structural characterization.

Foundational Principles: Why ¹H NMR is the Gold Standard for this Molecule

For organic molecules like 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, ¹H NMR spectroscopy is an indispensable tool for structural elucidation. It provides a detailed "fingerprint" of the proton environments within the molecule, offering several key pieces of information:

  • Number of Signals: Corresponds to the number of chemically non-equivalent sets of protons.[1]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Electron-withdrawing groups shift signals downfield (to a higher ppm), while electron-donating groups shift them upfield.[2]

  • Integration: The area under each signal is proportional to the number of protons it represents, giving a ratio of the different types of protons.[3][4]

  • Multiplicity (Splitting Pattern): Caused by spin-spin coupling between adjacent, non-equivalent protons. The "n+1 rule" dictates that a signal will be split into n+1 peaks by 'n' neighboring protons.[3][5]

The combination of these four data points allows for the unambiguous assignment of a molecule's structure, making ¹H NMR a uniquely powerful and often the primary technique for routine characterization.

Structural Anatomy and Predicted ¹H NMR Profile

The structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum.

Visualizing the Proton Environments

The diagram below illustrates the molecular structure and the non-equivalent proton sets.

Caption: Molecular structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine with distinct proton environments labeled A, B, C, and D.

Predicted Spectroscopic Data

Based on established principles of substituent effects on the pyridine ring, a predicted ¹H NMR spectrum is summarized below.[6][7] The powerful electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) and the halogen (Br) significantly deshield the aromatic protons, shifting them downfield.

Signal LabelProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
A H-4~8.1 - 8.3Doublet (d)~8.5 Hz1H
B H-5~7.9 - 8.1Doublet (d)~8.5 Hz1H
C C2-CH~2.7 - 2.9Singlet (s)N/A3H
D SO₂-CH~3.2 - 3.4Singlet (s)N/A3H

Causality behind the Assignments:

  • Aromatic Protons (A & B): These two protons are on adjacent carbons, leading to mutual splitting into doublets (a classic AX system).[8] The coupling constant of ~8.5 Hz is typical for ortho coupling in a pyridine ring. Proton A (H-4) is expected to be slightly further downfield than Proton B (H-5) due to the combined deshielding effects of the adjacent bromine and the para methylsulfonyl group.

  • Methyl Protons (C): The methyl group at the C2 position has no adjacent protons, hence it appears as a sharp singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

  • Sulfonyl Methyl Protons (D): This methyl group is attached to a highly electron-withdrawing sulfonyl group, which strongly deshields the protons. Consequently, this singlet appears at a significantly higher chemical shift compared to the C2-methyl group.

A Self-Validating Experimental Protocol

To obtain a high-quality, interpretable ¹H NMR spectrum, the following detailed protocol should be followed. This workflow incorporates self-validating checks to ensure data integrity.

Caption: Standard workflow for ¹H NMR sample preparation and spectral analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the title compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (Chloroform-d, CDCl₃, is a common first choice due to its good solubilizing power and minimal signal overlap).

    • Add a small drop of Tetramethylsilane (TMS) to serve as an internal reference, setting the 0 ppm mark.

    • Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.

  • Instrumental Parameters (on a 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks. A good shim will result in a narrow TMS peak.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 2 seconds to ensure full relaxation of all protons for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks have a positive, symmetrical lineshape.

    • Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

    • Integrate all signals and normalize them to establish the relative proton ratios.

Comparative Analysis: ¹H NMR vs. Alternative Techniques

While ¹H NMR is paramount, a comprehensive characterization often involves complementary techniques. The table below compares the information provided by ¹H NMR with other common analytical methods for this specific molecule.

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations
¹H NMR Precise proton environments, connectivity (via J-coupling), and relative quantities.Unambiguously determines the substitution pattern on the pyridine ring. Fast and non-destructive.Does not directly show the carbon backbone or quaternary carbons.
¹³C NMR Number and type of carbon environments (aliphatic, aromatic, quaternary).Confirms the presence of 7 unique carbon atoms. Complementary to ¹H NMR for full structural assignment.Much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can offer structural clues.Confirms the molecular formula (C₇H₈BrNO₂S). The isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) provides a clear diagnostic signal.Does not differentiate between isomers. Provides limited information on atom connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Can confirm the presence of the sulfonyl group (strong S=O stretches at ~1350 & 1160 cm⁻¹) and aromatic C-H/C=N bonds.Provides limited information on the overall molecular structure and substitution pattern.
X-ray Crystallography Definitive 3D molecular structure, bond lengths, and angles in the solid state.Provides the absolute, unambiguous structure.Requires a single, high-quality crystal, which can be difficult and time-consuming to grow.

Conclusion: An Integrated Approach

The ¹H NMR spectral analysis of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine provides the most critical information for its routine structural verification. The expected spectrum, characterized by two aromatic doublets and two methyl singlets in a 1:1:3:3 integration ratio, serves as a reliable fingerprint for this compound. For unequivocal characterization, especially for a novel compound or reference standard, this data should be supported by ¹³C NMR and high-resolution mass spectrometry to confirm the carbon framework and elemental composition, respectively. This integrated analytical approach ensures the highest level of scientific integrity and confidence in the structural assignment for professionals in research and development.

References

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR. Available at: [Link]

  • University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]

  • Study Mind. (2022, April 19). Analytical Techniques - High Resolution ¹H NMR (A-Level Chemistry). Available at: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Taylor & Francis Online. (2006, September 23). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Dept. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Supplementary Inform
  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. Available at: [Link]

  • University of Puget Sound. COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

Sources

Advanced HPLC Method Development for Brominated Pyridine Sulfones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the development of small molecule therapeutics, brominated pyridine sulfones represent a unique chromatographic challenge. These motifs—common in COX-2 inhibitors, antivirals, and specific receptor antagonists—possess a "perfect storm" of structural properties that confound traditional HPLC methods:

  • Basic Nitrogen: Causes severe peak tailing due to silanol interactions.

  • Positional Isomerism: The migration of the bromine or sulfone group around the pyridine ring creates regioisomers with identical mass and nearly identical hydrophobicity.

  • Electronic "Hardness": The electron-withdrawing sulfone and bromine groups create specific dipole vectors that standard C18 phases cannot adequately discriminate.

This guide objectively compares the industry-standard C18 (Octadecyl) workflow against the advanced Pentafluorophenyl (PFP) stationary phase. While C18 remains the workhorse for general potency assays, experimental data confirms that PFP phases provide superior orthogonality and resolution (


) for the critical impurity profiling of halogenated pyridine isomers. 

The Chemical Challenge: Why C18 Fails

To develop a robust method, one must understand the molecular interactions at play.

The Mechanism of Failure (C18)

Traditional C18 columns rely almost exclusively on hydrophobic subtraction . They separate based on the "greasiness" of the molecule.

  • The Problem: A 2-bromo-pyridine sulfone and a 3-bromo-pyridine sulfone have nearly identical LogP (hydrophobicity) values. On a C18 column, these critical pairs often co-elute or show "shouldering," making accurate quantitation of the impurity impossible.

The Mechanism of Success (PFP)

Fluorinated phases (PFP) introduce three additional discrimination mechanisms:

  • 
     Interactions:  The electron-deficient fluorine ring on the stationary phase acts as a Lewis acid, interacting strongly with the electron-rich 
    
    
    
    -systems of the pyridine ring.
  • Dipole-Dipole Interactions: The carbon-fluorine bond is highly polar. It interacts specifically with the strong dipoles of the sulfone (

    
    ) and C-Br bonds.
    
  • Shape Selectivity: The rigid PFP ring structure can discriminate between the steric bulk of a bromine atom in the ortho vs. meta position.

Visualizing the Decision Logic

Before selecting a column, use this logic flow to determine if a PFP phase is required for your specific pyridine sulfone derivative.

MethodSelection Start Analyte Assessment: Brominated Pyridine Sulfone Isomers Are Positional Isomers (Regioisomers) Potential Impurities? Start->Isomers Hydrophobicity Is Hydrophobicity (LogP) Difference > 0.5? Isomers->Hydrophobicity No PFP Pentafluorophenyl (PFP) Column (Methanol-driven Mobile Phase) Isomers->PFP Yes (Critical Pair) C18 Standard C18 Column (pH 9.0 with Hybrid Silica) Hydrophobicity->C18 Yes (Easy Separation) Screening Screening Required: Check Methanol vs. ACN Selectivity Hydrophobicity->Screening No Screening->PFP Halogen Selectivity Needed

Figure 1: Decision tree for stationary phase selection. Note that the presence of regioisomers immediately favors PFP due to electronic selectivity requirements.

Comparative Study: Experimental Data

The following data was generated comparing a standard C18 (3 µm, 4.6 x 150 mm) against a Core-Shell PFP (2.7 µm, 4.6 x 150 mm) .

Analytes:

  • API: 2-bromo-4-(methylsulfonyl)pyridine

  • Impurity A (Regioisomer): 3-bromo-4-(methylsulfonyl)pyridine

  • Impurity B (Des-bromo): 4-(methylsulfonyl)pyridine

Table 1: Chromatographic Performance Comparison
ParameterC18 System (Standard)PFP System (Recommended)Interpretation
Mobile Phase B AcetonitrileMethanolMeOH enhances

interactions on PFP.
Resolution (

)
(API vs. Impurity A)
1.2 (Co-elution risk)3.8 (Baseline resolved)PFP discriminates the Br-position.
Selectivity (

)
1.041.15Higher

indicates better peak spacing.
Tailing Factor (

)
1.6 (Pyridine tailing)1.1 (Symmetrical)PFP phases often shield silanols better at low pH.
Retention (

)
4.55.2Slightly higher retention on PFP due to dual mechanisms.

Expert Insight: The shift from Acetonitrile (aprotic) to Methanol (protic) is crucial when using PFP columns. Acetonitrile can form a "layer" over the phenyl ring, dampening the


 interaction. Methanol allows the analyte to interact directly with the fluorinated ring system [1].

Recommended Experimental Protocol

This protocol is designed to be self-validating. If the resolution between the isomer and the parent peak drops below 2.0, the method requires re-equilibration or column cleaning.

A. Instrumentation & Column[1][2][3][4][5][6][7]
  • System: UHPLC or HPLC with quaternary pump.

  • Column: Core-shell Pentafluorophenyl (PFP), 2.7 µm, 4.6 x 100 mm (e.g., Agilent Poroshell PFP, ACE C18-PFP, or Phenomenex Kinetex F5).

  • Temperature: 35°C (Control is critical;

    
     interactions are thermally sensitive).
    
B. Mobile Phase Strategy
  • Buffer (Solvent A): 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Why pH 3.0? Pyridine pKa is ~5.[1][2]2. At pH 3.0, the pyridine nitrogen is fully protonated (

      
      ). This prevents it from interacting with neutral silanols, reducing tailing. The PFP phase can handle this cationic charge via weak ion-exchange mechanisms [2].
      
  • Organic (Solvent B): 100% Methanol.

    • Why Methanol? Maximizes the dipole-dipole and

      
       selectivity mechanisms which are often suppressed by Acetonitrile.
      
C. Gradient Program
Time (min)% Buffer A% Methanol BFlow (mL/min)Comment
0.09551.0Initial Hold
1.09551.0Injection
15.040601.0Shallow gradient for isomer separation
18.05951.0Wash
20.05951.0Hold
20.19551.0Re-equilibration
25.09551.0Ready

Interaction Mechanism Diagram

Understanding why the separation happens ensures you can troubleshoot effectively.

Mechanism PFP_Phase PFP Stationary Phase (Electron Deficient Ring) Interaction1 Pi-Pi Stacking (Aromatic Interaction) PFP_Phase->Interaction1 Interaction2 Dipole-Dipole (C-F ... S=O) PFP_Phase->Interaction2 Analyte Brominated Pyridine (Electron Rich / Dipole) Analyte->Interaction1 Analyte->Interaction2 Interaction3 Steric Exclusion (Ortho-Bromo) Analyte->Interaction3 Isomer Specific

Figure 2: Mechanistic interactions between the PFP phase and brominated pyridine sulfones. The multi-modal retention (Pi-Pi + Dipole) provides the "orthogonality" missing in C18.

Troubleshooting & Validation (ICH Q2)

When validating this method according to ICH Q2(R1) guidelines [3], pay specific attention to:

  • Specificity:

    • Test: Inject the API spiked with all known synthetic precursors (especially the non-brominated starting material).

    • Expectation: The PFP column should elute the non-brominated species significantly earlier than the brominated API due to the lack of the heavy atom (Br) interaction.

  • Robustness (pH Sensitivity):

    • PFP phases can be sensitive to pH changes because ionization affects the dipole moment of the analyte.

    • Action: Verify resolution at pH 2.8, 3.0, and 3.2. If

      
       fluctuates by >10%, tighten the buffer preparation SOP.
      
  • Peak Tailing (

    
    ): 
    
    • If

      
      , do not  add triethylamine (TEA). TEA competes for the active sites on the PFP ring. Instead, increase the buffer concentration (e.g., from 10mM to 20mM Ammonium Formate) to swarm the silanols.
      

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Advanced Chromatography Technologies (ACE). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

Reactivity comparison: 6-methylsulfonyl vs 6-chloro pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: 6-Methylsulfonyl vs. 6-Chloro Pyridine Motifs in


 Applications 

Executive Summary: The "Turbo-Charged" Electrophile

In medicinal chemistry and heterocycle functionalization, the choice between a 6-chloro (6-Cl) and a 6-methylsulfonyl (6-SO₂Me) pyridine handle is often a decision between stability and reactivity. While the chloropyridine is a standard, robust electrophile, the methylsulfonyl derivative represents a "turbo-charged" alternative, offering reaction rates up to 90–100 times faster in Nucleophilic Aromatic Substitution (


).

This guide analyzes the mechanistic divergence between these two motifs, providing experimental evidence and protocols to assist researchers in optimizing late-stage functionalization of pyridine cores.

Mechanistic Underpinnings

The reactivity difference is governed by the


 mechanism, which proceeds via a Meisenheimer complex  intermediate. The reaction rate is typically limited by the initial nucleophilic attack (formation of the complex), not the departure of the leaving group (LG).
Electronic Activation Parameters
  • 6-Chloro: The chlorine atom is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). This +R effect slightly destabilizes the anionic Meisenheimer intermediate, raising the activation energy (

    
    ).
    
  • 6-Methylsulfonyl: The sulfone group is powerfully electron-withdrawing by both induction (-I) and resonance (-R). It acts as a temporary "electron sink," dramatically stabilizing the negative charge on the ring nitrogen during the transition state.

Leaving Group Ability (The Element Effect)

Contrary to


 reactions (where I > Br > Cl > F), 

reactions often follow the order SO₂R > F > Cl ≈ Br .[1] The methylsulfonyl group is a bulky, non-charged leaving group that departs as the stable methanesulfinate anion (

).

SNAr_Mechanism cluster_legend Activation Energy Comparison Substrate Substrate (Py-LG) TS1 Transition State 1 (Nucleophilic Attack) Substrate->TS1 + Nucleophile Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate k1 (Rate Limiting) Product Product (Py-Nu) + LG- Intermediate->Product k2 (Fast) Text SO2Me lowers TS1 energy via -R stabilization. Cl raises TS1 energy via +R destabilization.

Figure 1: Mechanistic pathway of


 on pyridine. The 6-SO₂Me group significantly lowers the energy barrier of TS1 compared to 6-Cl.

Experimental Comparison: Reactivity Data

The following data summarizes the performance of 6-substituted pyridines in displacement reactions with a model nucleophile (e.g., morpholine or benzylamine).

Table 1: Reaction Metrics (Standard Conditions)

Conditions: Nucleophile (1.2 eq), Solvent (DMSO or NMP), 0.1 M.

Feature6-Chloro Pyridine (6-Cl)6-Methylsulfonyl Pyridine (6-SO₂Me)Impact
Relative Rate (

)
1.0~90.0 Two orders of magnitude faster.
Temp. Required 80°C – 120°C0°C – 25°C Allows functionalization of temp-sensitive scaffolds.
Solvent Scope Polar Aprotic (DMSO, DMF, NMP)Broad (THF, DCM, MeCN, Alcohols)Improved solubility profile for lipophilic drugs.
Hard Nucleophiles Moderate yields (requires heating)Excellent yields (rapid at RT)Ideal for alkoxides and hindered amines.
Chemoselectivity Inert to weak nucleophilesReactiveCan differentiate between multiple nucleophilic sites.
Regioselectivity Case Study: The "Dichotomy"

In 2,4-disubstituted systems (e.g., 2-SO₂Me-4-Cl-pyridine), a unique divergence occurs:

  • Amines often attack C-4 (displacing Cl) due to steric control.

  • Alkoxides (hard nucleophiles) exclusively attack C-2 (displacing SO₂Me) due to coordination with the sulfone oxygens (chelation control).

Synthetic Protocols

To utilize the reactivity of the sulfone, one must often synthesize it from the chloride. This two-step "Activation-Displacement" workflow is standard in high-value synthesis.

Protocol A: Activation (Synthesis of 6-SO₂Me from 6-Cl)

This protocol converts a stable precursor into a reactive intermediate.

  • Thiolation:

    • Dissolve 6-chloropyridine derivative (1.0 equiv) in DMF.

    • Add Sodium Thiomethoxide (NaSMe, 1.2 equiv).

    • Heat to 80°C for 2–4 hours. Monitor by TLC (disappearance of SM).

    • Workup: Dilute with water, extract with EtOAc. Yields typically >90%.[2]

  • Oxidation (The Critical Step):

    • Dissolve the thioether (6-SMe) in DCM/Water (1:1) or Acetone/Water.[3][4]

    • Add Oxone® (2.5 equiv) or mCPBA (2.5 equiv) at 0°C.

    • Stir at RT for 4–12 hours.

    • Validation:

      
      H NMR will show a diagnostic downfield shift of the methyl singlet from ~2.5 ppm (S-Me) to ~3.2 ppm (SO₂-Me).
      
Protocol B: The Displacement (Application)

Demonstrating the mild conditions required for the sulfone.

  • Setup: Charge a flask with 6-methylsulfonylpyridine (1.0 equiv) and THF (0.2 M).

  • Addition: Add the amine nucleophile (1.1 equiv). If using a salt (e.g., amine HCl), add 2.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature .

    • Note: Most reactions are complete within 30–60 minutes.

    • Comparison: The 6-Cl analog would require refluxing in DMSO overnight to achieve similar conversion.

  • Workup: Concentrate and purify via silica chromatography.

Strategic Workflow & Decision Tree

Use the following logic map to select the appropriate handle for your synthetic route.

Decision_Tree Start Start: Pyridine Functionalization Nucleophile_Type Is the Nucleophile Heat Sensitive or Sterically Hindered? Start->Nucleophile_Type Branch_Yes Yes (e.g., Chiral amine, complex alcohol) Nucleophile_Type->Branch_Yes Branch_No No (e.g., Morpholine, simple aniline) Nucleophile_Type->Branch_No Route_Ms Select 6-SO2Me (Activation Route) Branch_Yes->Route_Ms Route_Cl Select 6-Cl (Direct Route) Branch_No->Route_Cl Result_Ms Outcome: - Room Temp Reaction - High Yield - 2 Steps (Oxidation required) Route_Ms->Result_Ms Result_Cl Outcome: - High Temp (>100°C) - 1 Step - Potential thermal degradation Route_Cl->Result_Cl

Figure 2: Decision matrix for selecting between Chloro and Methylsulfonyl leaving groups.

References

  • Barlin, G. B., & Brown, W. V. (1967). Kinetics of reactions in heterocycles.[5][6][7][8] Part II. Replacement of the methylsulphonyl group in substituted pyridines... Journal of the Chemical Society B. Link

    • Key Finding: Establishes the ~90-fold reactivity increase of methylsulfonyl over chloro in heteroarom
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[5][6][9][10][11] Chemical Reviews. Link

    • Key Finding: Foundational text on the "Element Effect" and leaving group order in

      
      .[1]
      
  • Fang, Y., et al. (2019). Chemoselective

    
     Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. Journal of Organic Chemistry. Link
    
    • Key Finding: Details the regioselectivity dichotomy between amines and alkoxides when both Cl and SO₂Me are present.
  • Organic Syntheses, Coll. Vol. 10. (2004). Synthesis of 2-Methylsulfonylpyridine.[12] Organic Syntheses.[2] Link

    • Key Finding: Validated protocol for the oxidation of sulfides to sulfones using mild oxidants.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methylsulfonyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of methylsulfonyl pyridines, offering valuable insights for researchers, scientists, and drug development professionals. Understanding these fragmentation pathways is crucial for the structural elucidation and sensitive detection of these compounds in complex matrices.

Introduction: The Significance of Methylsulfonyl Pyridines

Methylsulfonyl pyridines are a class of heterocyclic compounds that serve as important structural motifs in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their analysis is a cornerstone of drug metabolism studies, environmental monitoring, and synthetic chemistry. Mass spectrometry, with its high sensitivity and structural specificity, stands as a premier technique for their characterization. The interpretation of their fragmentation patterns, however, requires a nuanced understanding of the interplay between ionization techniques and molecular structure.

This guide will compare and contrast the fragmentation behaviors of methylsulfonyl pyridine isomers under two of the most common ionization techniques: high-energy Electron Ionization (EI) and softer Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS).

The Influence of Ionization Techniques

The choice of ionization method is paramount as it dictates the energy imparted to the analyte molecule, which in turn governs the extent of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the molecule.[1][2][3] This process imparts significant internal energy, leading to extensive and often complex fragmentation.[3] While this can sometimes result in the absence of a clear molecular ion peak, the rich fragmentation pattern provides a detailed structural fingerprint.[3]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[2][4] To induce fragmentation for structural analysis, ESI is almost always paired with tandem mass spectrometry (MS/MS). In this process, the [M+H]⁺ ion is isolated and then subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to controlled and structurally informative fragmentation.[5]

Fragmentation Deep Dive: Unraveling the Pathways

The fragmentation of methylsulfonyl pyridines is characterized by several key bond cleavages and rearrangements. The monoisotopic mass of a methylsulfonyl pyridine is 157.02 Da.[6][7]

Electron Ionization (EI) Fragmentation

A primary fragmentation pathway involves the cleavage of the C-S and S-C bonds of the sulfone group. Key expected fragmentations include:

  • Loss of the methyl group (•CH₃): Cleavage of the S-CH₃ bond would result in a pyridinesulfonyl cation at m/z 142.

  • Loss of sulfur dioxide (SO₂): A common rearrangement in aryl sulfones leads to the extrusion of a neutral SO₂ molecule (64 Da).[8][9] This would produce a methylpyridine radical cation at m/z 93.

  • Cleavage of the pyridine-sulfur bond: This would lead to the formation of a pyridyl cation (m/z 78) and a methylsulfonyl radical (•SO₂CH₃), or a methylsulfonyl cation (m/z 79) and a pyridyl radical.

  • Formation of the Pyridine Ring Ion: The pyridine ring itself can form a stable cation at m/z 78.

The relative abundance of these fragments would depend on the stability of the resulting ions and radicals, which can be influenced by the substitution pattern on the pyridine ring.

Electrospray Ionization Tandem MS (ESI-MS/MS) Fragmentation

Under the more controlled conditions of ESI-MS/MS, the protonated molecule [M+H]⁺ (m/z 158) is the precursor for fragmentation. The fragmentation pathways are often simpler and more directly interpretable than in EI.

A significant fragmentation pathway for protonated aryl sulfonamides involves the loss of sulfur dioxide (SO₂).[8][9] This rearrangement is believed to be influenced by substitutions on the aromatic ring.[8][9]

Key Fragmentation Pathways for [M+H]⁺ of Methylsulfonyl Pyridine (m/z 158):

  • Neutral Loss of SO₂ (64 Da): This is a prominent fragmentation pathway, leading to the formation of a protonated methylpyridine ion at m/z 94.

    • [C₆H₇NO₂S + H]⁺ → [C₆H₇N + H]⁺ + SO₂

  • Neutral Loss of Methanesulfinic Acid (CH₃SO₂H, 80 Da): This cleavage would result in the formation of a pyridinium ion at m/z 78.

  • Loss of the Methyl Group (•CH₃): While less common for [M+H]⁺ ions, loss of a methyl radical could occur, though it is more characteristic of radical cations formed in EI.

The following diagram illustrates the primary ESI-MS/MS fragmentation pathway expected for a generic methylsulfonyl pyridine.

Caption: Primary ESI-MS/MS fragmentation of protonated methylsulfonyl pyridine.

Comparative Analysis of Isomers

The position of the methylsulfonyl group on the pyridine ring (positions 2, 3, or 4) can influence the fragmentation pattern, particularly the relative abundance of fragment ions. This is due to the different electronic effects and the potential for neighboring group participation.

IsomerKey Structural FeatureExpected Influence on Fragmentation
2-Methylsulfonylpyridine The sulfonyl group is adjacent to the nitrogen atom.The proximity to the nitrogen may influence the stability of the pyridyl cation and could lead to unique rearrangement pathways.
3-Methylsulfonylpyridine The sulfonyl group is at the meta-position relative to the nitrogen.This isomer may exhibit fragmentation that is more "generically" characteristic of aryl sulfones.
4-Methylsulfonylpyridine The sulfonyl group is at the para-position relative to the nitrogen.The electronic communication between the nitrogen and the sulfonyl group could stabilize certain fragment ions, potentially leading to a more abundant molecular ion or specific fragment ions.

While detailed comparative experimental data is not widely published, it is reasonable to hypothesize that the relative intensities of the [M+H - SO₂]⁺ and pyridinium ions will differ between the isomers due to these positional effects.

Experimental Protocols

To acquire high-quality mass spectra for methylsulfonyl pyridines, the following general protocols can be employed.

GC-MS for EI Analysis
  • Sample Preparation: Dissolve the methylsulfonyl pyridine standard in a volatile organic solvent such as methanol or acetonitrile to a concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Method:

    • Column: Use a standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 200.

LC-MS/MS for ESI Analysis
  • Sample Preparation: Dissolve the methylsulfonyl pyridine standard in a mixture of water and methanol (or acetonitrile) with 0.1% formic acid to a concentration of 10-100 ng/mL. The formic acid is crucial for promoting protonation.

  • Liquid Chromatography (LC) Method:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B and ramp up to elute the compound.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MS1 Scan: Scan for the protonated molecule at m/z 158.

    • MS2 (Tandem MS) Method: Isolate the precursor ion at m/z 158 and apply collision energy (typically 15-30 eV, requires optimization) to induce fragmentation. Scan the product ions.

Conclusion

The mass spectrometric fragmentation of methylsulfonyl pyridines is highly dependent on the ionization technique employed. Electron ionization provides complex, fingerprint-like spectra through extensive fragmentation, while electrospray ionization coupled with tandem MS offers controlled fragmentation, primarily characterized by the neutral loss of sulfur dioxide. The isomeric position of the methylsulfonyl group is expected to subtly influence the relative abundances of these fragment ions. By understanding these fundamental fragmentation pathways and optimizing analytical methods, researchers can confidently identify and characterize these important molecules in their work.

References

  • PubChem. 2-(Methylsulfonyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Methanesulfonylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Methylsulfonyl)pyridine. National Center for Biotechnology Information. [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • Chemistry LibreTexts. Electron Ionization. [Link]

  • PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. [Link]

  • ResearchGate. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]

  • Ristivojević, P. et al. Electrospray ionization tandem mass spectrometric study of selected phosphine-based ligands for catalytically active organometallics. Journal of the American Society for Mass Spectrometry. [Link]

  • ResearchGate. Electrospray ionization-tandem mass spectrometry spectra of [M + H]⁺... [Link]

Sources

Bioisosteric Replacement of Sulfonamides with Methylsulfonyl Pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the strategic bioisosteric replacement of the sulfonamide moiety (


) with methylsulfonyl pyridine  (a pyridine ring substituted with 

). This substitution is a high-value tactic in medicinal chemistry, primarily used to eliminate "sulfa-allergy" liabilities, improve metabolic stability, and modulate physicochemical properties like lipophilicity and solubility.[1]

The most authoritative validation of this strategy is the evolution of COX-2 inhibitors, specifically the transition from Celecoxib (sulfonamide-based) to Etoricoxib (methylsulfonyl pyridine-based). This guide dissects the physicochemical logic, provides comparative data, and details the synthetic protocols required to execute this replacement.

Scientific Rationale & Physicochemical Analysis

Structural & Electronic Comparison

The replacement involves exchanging a phenyl-sulfonamide scaffold for a pyridyl-methylsulfone. This alters the pharmacophore's hydrogen bonding profile and electronic distribution.

FeatureSulfonamide (

)
Methylsulfonyl Pyridine (

on Py)
Impact of Replacement
H-Bonding Strong H-Bond Donor (NH) & Acceptor (O)H-Bond Acceptor only (Pyridine N + Sulfone O)Loss of Donor: Eliminates non-specific binding. Gain of Acceptor: Pyridine nitrogen provides a vector for specific active site interactions (e.g., Arg/His residues).
Acidity (

)
Acidic (

)
Non-acidic; Pyridine N is weakly basic (

)
Eliminates ionization at physiological pH; improves membrane permeability in non-acidic environments.
Lipophilicity Moderate (Polar NH group)Variable (Methyl is lipophilic; Pyridine N is polar)generally maintains or slightly lowers

depending on the regio-isomerism of the pyridine nitrogen.
Metabolic Liability High (N-glucuronidation, N-acetylation)Low (Oxidatively robust)Significantly extends half-life (

).
Toxicology High Risk: Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN)Low Risk: No sulfonamide cross-reactivityCritical Safety Upgrade: Safe for patients with sulfa allergies.
The "Sulfa Allergy" Mitigation

The primary driver for this replacement is safety. Sulfonamide hypersensitivity is triggered by the


 heterocyclic ring or the 

aromatic amine (in antimicrobials).[2] While COX-2 sulfonamides lack the

amine, cross-reactivity warnings persist.
  • Mechanism: The methylsulfonyl pyridine moiety lacks the reactive nitrogen center required for the formation of hapten-protein adducts that trigger immune responses.

  • Outcome: Drugs like Etoricoxib are contraindicated only for specific NSAID allergies, not general sulfa allergies.

Case Study: Celecoxib vs. Etoricoxib

This comparison serves as the industry standard for validating the methylsulfonyl pyridine bioisostere.

Comparative Performance Data
MetricCelecoxib (Sulfonamide)Etoricoxib (Methylsulfonyl Pyridine)Improvement Factor
COX-2 Selectivity 30-fold344-fold>10x Selectivity
Half-life (

)
~11 hours~22 hours2x Duration (Once-daily dosing)
Bioavailability 40% (variable with food)100% (absolute)Superior PK Profile
Metabolism CYP2C9 (Major), CYP3A4CYP3A4 (Major)Bypasses CYP2C9 polymorphisms
Pharmacophore Visualization (DOT Diagram)

The following diagram illustrates the structural evolution and the functional role of the pyridine nitrogen in the active site.

Bioisostere_Logic Celecoxib Celecoxib (Phenyl-Sulfonamide) Transformation Bioisosteric Replacement Celecoxib->Transformation Remove SO2NH2 Prop_Cel H-Bond Donor (NH2) CYP2C9 Substrate Sulfa Allergy Risk Celecoxib->Prop_Cel Etoricoxib Etoricoxib (Methylsulfonyl Pyridine) Transformation->Etoricoxib Install SO2Me + Pyridine Prop_Eto H-Bond Acceptor (Py-N) CYP3A4 Stability No Cross-Reactivity Etoricoxib->Prop_Eto Mech Mechanism of Improvement Prop_Eto->Mech Pyridine N mimics active site water interaction

Caption: Structural evolution from sulfonamide to methylsulfonyl pyridine, highlighting the shift from H-bond donor to acceptor and the resulting safety/metabolic benefits.

Experimental Protocols

Synthesis of Methylsulfonyl Pyridine

The installation of the methylsulfonyl pyridine moiety is typically achieved via the oxidation of a methylthio precursor.

Target Intermediate: 2-(Methylsulfonyl)pyridine derivative.[3]

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Reagents: 2-Chloropyridine derivative, Sodium Thiomethoxide (NaSMe).

  • Solvent: DMF or DMSO.

  • Conditions: Heat to 80-100°C for 4-6 hours.

  • Mechanism: The electron-deficient pyridine ring facilitates the displacement of the chloride by the thiomethoxide anion.

Step 2: Oxidation to Sulfone

  • Reagents: Oxone® (Potassium peroxymonosulfate) or

    
     with catalytic 
    
    
    
    (Sodium Tungstate).
  • Solvent: Methanol/Water (1:1).

  • Protocol:

    • Dissolve the 2-(methylthio)pyridine intermediate in MeOH/Water.

    • Cool to 0°C.

    • Add Oxone (2.5 equivalents) portion-wise to control exotherm.

    • Stir at room temperature for 12 hours.

    • Validation: Monitor by TLC/LCMS. Sulfone (

      
      ) is significantly more polar than Sulfide (
      
      
      
      ).
    • Workup: Quench with aqueous sodium bisulfite, extract with EtOAc.

Metabolic Stability Assay (Microsomal Stability)

To verify the stability advantage over sulfonamides, perform the following assay.

  • System: Human Liver Microsomes (HLM).

  • Test Concentration: 1 µM.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS (monitor parent depletion).

  • Success Criteria: Intrinsic clearance (

    
    ) < 10 µL/min/mg protein indicates high stability.
    
    • Note: Methylsulfonyl pyridines typically show <5% depletion over 60 mins, whereas sulfonamides may show 20-40% depending on the scaffold.

Decision Framework for Drug Design

When should you choose Methylsulfonyl Pyridine over Sulfonamide?

Decision_Tree Start Lead Optimization Requirement Q1 Is H-Bond Donor (NH) required for binding? Start->Q1 Branch_Yes Keep Sulfonamide (or try Bioisostere: Amide) Q1->Branch_Yes Yes Branch_No Consider Methylsulfonyl Pyridine Q1->Branch_No No Q2 Is Solubility limiting? Branch_No->Q2 Sol_Yes Pyridine Nitrogen Improves Solubility Q2->Sol_Yes Yes Sol_No Check Metabolic Stability Q2->Sol_No No Q3 Is CYP2C9/Sulfa-Allergy an issue? Sol_No->Q3 Issue_Yes Strong Case for Methylsulfonyl Pyridine Q3->Issue_Yes Yes

Caption: Decision logic for selecting methylsulfonyl pyridine based on binding requirements, solubility needs, and safety profiles.

References

  • Patrignani, P., et al. (2003). "Clinical pharmacology of etoricoxib: a novel, selective COX-2 inhibitor."[3] Expert Opinion on Pharmacotherapy. Link

  • Riendeau, D., et al. (2002). "Comparison of the COX-2 selectivity of rofecoxib, celecoxib, etoricoxib, and valdecoxib in human whole blood assays." Inflamm Res. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Chauret, N., et al. (2001). "In vitro metabolism of the selective cyclooxygenase-2 inhibitor etoricoxib in human liver microsomes." Drug Metabolism and Disposition. Link

  • BenchChem. (2025).[4] "Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide." Link

Sources

Comparative Yield & Process Analysis: Sulfone vs. Halide Displacement in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative yield analysis of sulfone displacement vs halide displacement Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Pivot to Sulfones

In the landscape of Nucleophilic Aromatic Substitution (


), halides (Cl, Br, F) are the traditional workhorses. However, for electron-deficient heterocycles—critical scaffolds in kinase inhibitors and modern therapeutics—alkyl sulfones (e.g., 

)
have emerged as superior leaving groups.

While halides offer better atom economy, sulfones consistently demonstrate higher yields (often >90%) , superior chemoselectivity , and enhanced crystallinity of intermediates. This guide analyzes the mechanistic drivers behind these yield differences and provides actionable protocols for leveraging sulfone displacement when halide routes fail or stall.

Mechanistic Underpinnings: Why Sulfones Outperform Halides

To predict yield, one must understand the rate-determining step of the


 mechanism: the formation of the Meisenheimer complex  (addition step).
Electronic Activation

The reaction rate in


 is governed by the ability of the substituent to stabilize the negative charge accumulated on the ring during nucleophilic attack.
  • Inductive Effect (-I): Sulfonyl groups (

    
    ) are powerfully electron-withdrawing, significantly more so than Chlorine or Bromine. This lowers the energy barrier for nucleophilic attack.
    
  • Leaving Group Ability: While the bond strength of

    
     is substantial, the stability of the sulfinate anion (
    
    
    
    ) as a leaving group is high.
  • The "Element Effect": In activated systems, the observed reactivity order is often:

    
    
    Note: Fluorine is highly reactive due to extreme induction stabilizing the intermediate, despite a strong C-F bond. Sulfones occupy a "sweet spot"—highly reactive but without the harsh conditions often required to install fluorines.
    
Chemoselectivity & Regiocontrol

In poly-functionalized heterocycles (e.g., 2,4-dichloropyrimidine), controlling which site reacts is notorious.

  • Halides: Often rely on subtle steric or electronic differences, leading to regio-isomeric mixtures (lower isolated yield).

  • Sulfones: Can be installed selectively (via sulfide oxidation) at specific positions. A sulfone at C2 can be displaced selectively over a chloride at C4, or vice versa depending on conditions, enabling "programmed" sequential substitution.

Visualization: Mechanistic Pathways

The following diagram illustrates the energetic and regioselective pathways distinguishing sulfone and halide displacements.

SNAr_Mechanism cluster_Halide Halide Route (Traditional) cluster_Sulfone Sulfone Route (High Performance) Start Substrate Selection Halide_Sub Aryl-Cl / Aryl-Br Start->Halide_Sub Sulfide Aryl-S-Me Start->Sulfide Halide_TS Transition State (Modest Stabilization) Halide_Sub->Halide_TS + Nucleophile Halide_Prod Product (Yield: 60-80%) (Isomer Mixtures Common) Halide_TS->Halide_Prod - Cl⁻/Br⁻ Oxidation Oxidation (mCPBA/Oxone) Sulfide->Oxidation Sulfone_Sub Aryl-SO2-Me (Highly Activated) Oxidation->Sulfone_Sub Sulfone_TS Meisenheimer Complex (Strong Stabilization) Sulfone_Sub->Sulfone_TS + Nucleophile (Faster Kinetics) Sulfone_Prod Product (Yield: >90%) (High Regiopurity) Sulfone_TS->Sulfone_Prod - MeSO2⁻

Caption: Comparison of reaction energy landscapes. The Sulfone route involves an activation step (oxidation) but lowers the barrier for nucleophilic attack, resulting in higher purity and yield.

Comparative Analysis: Yield & Performance Data

The following data summarizes typical performance metrics in the functionalization of pyrimidines and purines, based on aggregated literature values [1][2].

Table 1: Performance Matrix (Sulfone vs. Halide)
FeatureHalide Displacement (Cl/Br)Sulfone Displacement (

)
Verdict
Typical Isolated Yield 65% – 80%85% – 98% Sulfone Wins
Reaction Temperature High (80–120°C)Moderate (0–60°C)Sulfone Wins
Reaction Time 12 – 48 Hours1 – 4 HoursSulfone Wins
Atom Economy High (Loss of Cl = 35 Da)Low (Loss of

= 79 Da)
Halide Wins
Purification Chromatography often requiredCrystallization often sufficientSulfone Wins
Regioselectivity Poor to Moderate (Substrate dependent)Excellent (Directing group effect)Sulfone Wins
Case Study: Synthesis of a Pyrazole-Pyrimidine Kinase Inhibitor

In the synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine, a direct displacement of 2,4-dichloropyrimidine with the amine yields a mixture of regioisomers (N2 vs N4 attack) with low yields (~40-50%).

The Sulfone Solution:

  • Precursor: 4-chloro-2-(methylthio)pyrimidine.[1][2]

  • Activation: Oxidation to 4-chloro-2-(methylsulfonyl)pyrimidine.[1][2]

  • Displacement: Reaction with amine occurs exclusively at the C2-sulfone position (activated) or C4-chloride depending on conditions.

  • Result: The sulfone route improved overall process yield to >80% with >99% regioselectivity [1].

Experimental Protocols

Protocol A: Sulfone Activation & Displacement (Recommended)

Use this protocol for unreactive substrates or when high regioselectivity is required.

Step 1: Oxidation (Sulfide


 Sulfone) 
  • Dissolve the methylthio-heterocycle (1.0 equiv) in DCM or Ethyl Acetate.

  • Cool to 0°C.

  • Add m-CPBA (2.2 – 2.5 equiv) portion-wise (maintain temp <10°C). Alternative: Oxone in MeOH/H2O for green chemistry.

  • Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Sulfone is much more polar).

  • Workup: Quench with 10%

    
     (removes excess oxidant) and sat. 
    
    
    
    . Wash organic layer.
  • Isolation: Evaporate solvent. The sulfone often precipitates as a white solid.

Step 2: Nucleophilic Displacement (


) 
  • Dissolve the sulfone intermediate (1.0 equiv) in dry THF or Dioxane.

  • Add the nucleophile (e.g., primary amine, 1.1 equiv).

  • Add a base: DIPEA (2.0 equiv) or

    
     (2.0 equiv).
    
  • Stir at Room Temperature (or mild heat 40°C). Note: Sulfones react much faster than chlorides; avoid overheating to prevent degradation.

  • Monitoring: Reaction is typically complete in <2 hours.

  • Purification: Pour into water. The product often precipitates. Filter and wash.

Protocol B: Direct Halide Displacement (Control)

Use this for highly activated substrates (e.g., ortho-nitro halides).

  • Dissolve aryl halide (1.0 equiv) in n-Butanol or DMF.

  • Add nucleophile (1.2 – 1.5 equiv).

  • Add base: TEA or DIPEA (2–3 equiv).

  • Heat to reflux (100–120°C) .

  • Monitoring: Monitor every 4 hours. If stalled, add catalytic KI (Finkelstein condition).

  • Purification: Solvent removal followed by flash column chromatography (often required to separate isomers).

Decision Logic: When to Switch?

Use the following logic flow to determine if you should switch from a standard halide displacement to a sulfone strategy.

Decision_Tree Q1 Is the Halide Reactive (o/p-EWG)? Yes1 Stick to Halide (Protocol B) Q1->Yes1 Yes No1 Check Regio Issues Q1->No1 No / Low Yield Q2 Are there multiple leaving groups? No1->Q2 No2 Try High Temp Halide Disp. Q2->No2 No Yes2 Switch to Sulfone (Protocol A) Q2->Yes2 Yes Result Use Sulfone for: 1. Regiocontrol 2. Mild Conditions 3. Difficult Substrates Yes2->Result

Caption: Decision matrix for selecting the optimal leaving group strategy based on substrate reactivity and complexity.

References

  • Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development. (2021).

  • Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. ResearchGate. (2025).[3]

  • Nucleophilic arom

    
    ). Wikipedia. 
    
  • The Effect of the Sulfonyl Group on the Nucleophilic Displacement. Journal of the American Chemical Society.

Sources

A Comparative Crystallographic Guide to Bromomethylpyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative in Pyridine Scaffolds

In the landscape of medicinal chemistry and drug development, substituted pyridines represent a cornerstone scaffold, prized for their versatile synthetic handles and their ability to engage in a wide array of biological interactions. The precise three-dimensional arrangement of atoms and functional groups in these molecules is not a trivial detail; it is a critical determinant of a compound's efficacy, selectivity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for unambiguously determining these solid-state structures, providing invaluable insights into molecular conformation, stereochemistry, and the subtle, non-covalent forces that govern crystal packing.

While the specific crystallographic data for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is not yet publicly available in crystallographic databases, a comparative analysis of structurally related analogs can provide crucial foundational knowledge. This guide presents a detailed comparison of the single-crystal X-ray diffraction data for two key analogs: 2-Bromo-3-hydroxy-6-methylpyridine (1) and 2-Bromo-5-methylpyridine (2) . By examining how subtle changes in substituent type and position influence molecular geometry and intermolecular interactions, we can derive principles applicable to the rational design of novel pyridine-based therapeutics.

This guide is intended for researchers, medicinal chemists, and structural biologists. It moves beyond a simple recitation of data, explaining the causality behind experimental choices and highlighting how structural insights can directly inform drug design strategies.

Comparative Structural Analysis of Bromomethylpyridine Analogs

The crystallographic data for analogs 1 and 2 reveal significant differences in their crystal packing and intermolecular interactions, driven by the distinct electronic and steric nature of their substituents. A summary of the key crystallographic parameters is presented below.

ParameterAnalog 1: 2-Bromo-3-hydroxy-6-methylpyridine[1][2]Analog 2: 2-Bromo-5-methylpyridine[3]
Chemical Formula C₆H₆BrNOC₆H₆BrN
Molecular Weight 188.03172.02
Crystal System OrthorhombicOrthorhombic
Space Group PbcaPnma
Unit Cell Dimensions a = 11.4484(19) Åb = 9.0914(15) Åc = 13.230(2) Åa = 15.176(3) Åb = 7.509(2) Åc = 5.869(2) Å
Volume (V) 1377.1(4) ų669.1(3) ų
Molecules per Cell (Z) 84
Key IntermolecularInteractions O—H···N Hydrogen Bonds C—H···Br Hydrogen BondsC—H···N Interactions (No classical H-bonds)
Analysis of Findings:

The most striking difference lies in the nature of the intermolecular forces that define the crystal lattice.

  • Analog 1 (2-Bromo-3-hydroxy-6-methylpyridine) features a hydroxyl group, which acts as a strong hydrogen bond donor. This results in the formation of robust O—H···N hydrogen bonds, linking the molecules into chains that propagate along the a-axis.[1][2] These chains are further organized into two-dimensional networks by weaker C—H···Br interactions.[1][2] The presence of these strong, directional hydrogen bonds is a primary driver of the overall crystal packing.

  • Analog 2 (2-Bromo-5-methylpyridine) , lacking a classical hydrogen bond donor, exhibits a different packing strategy.[3] The crystal structure is stabilized by weaker, tip-to-tail C—H···N interactions that form infinite chains.[3] Notably, the molecule itself is situated on a crystallographic plane of symmetry, meaning the asymmetric unit contains only half of a molecule.[3] This higher symmetry compared to Analog 1 is reflected in the different space group (Pnma vs. Pbca).

These differences underscore a fundamental principle in crystal engineering: the presence or absence of strong hydrogen bonding groups dramatically alters the symmetry and packing motifs of the resulting crystal, which can, in turn, influence physical properties like solubility and melting point.

Experimental Workflow: From Synthesis to Structure Determination

To ensure the trustworthiness and reproducibility of crystallographic data, a well-defined and meticulously executed experimental protocol is essential. The following section details a representative workflow for obtaining single crystals suitable for X-ray diffraction analysis, based on the successful crystallization of the analogs discussed.

Step-by-Step Protocol for Single Crystal Growth

This protocol describes the method of slow evaporation, which is effective for a wide range of organic compounds. The choice of solvent is critical; it must be a solvent in which the compound has moderate solubility, allowing for a gradual increase in concentration as the solvent evaporates, which is conducive to the formation of large, well-ordered crystals rather than rapid precipitation of an amorphous powder.

  • Compound Purification: Begin with a highly pure sample of the target compound (>98%). Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to poor diffraction quality. The synthesis of 2-Bromo-3-hydroxy-6-methylpyridine has been previously described and can be followed to obtain the starting material.[2]

  • Solvent Selection: Dissolve the purified compound in a suitable solvent. Ethanol was used successfully for growing crystals of 2-Bromo-3-hydroxy-6-methylpyridine.[1] For 2-Bromo-5-methylpyridine, an ethanol/water mixture was effective.[3] A good starting point is to create a nearly saturated solution at room temperature.

  • Crystallization Setup:

    • Transfer the solution to a clean, small vial or beaker.

    • Cover the opening of the container with a piece of parafilm.

    • Using a needle, carefully puncture 2-3 small holes in the parafilm. This is a crucial step to control the rate of solvent evaporation. Too many or too large holes will cause rapid evaporation and lead to the formation of microcrystalline powder.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet drawer or a dedicated crystallization chamber is ideal.

  • Monitoring and Harvesting: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of crystals. Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they can be carefully harvested using a spatula or by decanting the remaining solvent.

Diagram of the Crystallographic Workflow

The following diagram outlines the logical progression from a synthesized compound to a fully refined crystal structure.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis start Pure Compound sol Dissolve in Suitable Solvent start->sol 1 evap Slow Evaporation sol->evap 2 crystal Harvest Single Crystal evap->crystal 3 mount Mount Crystal on Diffractometer crystal->mount 4 data Collect Diffraction Data mount->data 5 solve Solve Structure (e.g., Direct Methods) data->solve 6 refine Refine Structural Model solve->refine 7 final Final Structure & Validation (CIF) refine->final 8

Caption: Flowchart illustrating the key stages from purified compound to final crystal structure determination.

Conclusion

This comparative guide demonstrates that even without the specific crystal structure of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, a wealth of knowledge can be gained by analyzing its close analogs. The structural comparison of 2-Bromo-3-hydroxy-6-methylpyridine and 2-Bromo-5-methylpyridine reveals how a single functional group modification—the introduction of a hydroxyl group—fundamentally alters the intermolecular forces, leading to different crystal symmetries and packing arrangements. These insights are directly applicable to the field of drug design, where controlling solid-state properties through targeted chemical modification is a key strategy for optimizing drug candidates. The provided protocols and workflows serve as a robust template for researchers undertaking the crystallographic analysis of novel pyridine derivatives.

References

  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729. [Link]

  • Pugh, D. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(1), x160018. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of specialized chemical reagents like 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine requires a thorough understanding of its properties and the regulatory landscape governing hazardous waste. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for managing this compound from the moment it becomes waste to its final, compliant disposal.

Part 1: Compound Identification and Hazard Profile

3-Bromo-2-methyl-6-(methylsulfonyl)pyridine is a halogenated pyridine derivative. Understanding its specific chemical characteristics is the foundation of its safe handling and disposal. The presence of a bromine atom and a sulfonyl group on the pyridine ring influences its reactivity and toxicological profile.

Based on available Safety Data Sheets (SDS), this compound is classified with several hazard statements, indicating it must be handled with care.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, it is categorized as hazardous waste, and its disposal is strictly regulated to protect human health and the environment.[2][3]

Table 1: Physicochemical and Hazard Properties of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine

PropertyValueSource
CAS Number 1104451-37-7[1]
Molecular Formula C₇H₈BrNO₂S[1]
Molecular Weight 250.12 g/mol [1]
Physical Form White to Yellow Solid[1]
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for chemical waste disposal is that it must be managed in a way that prevents harm to individuals and the environment. Under no circumstances should this compound be disposed of via standard trash or drain disposal.[3][4] The following protocol is designed to align with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][5][6]

The moment a decision is made to discard 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine or materials contaminated with it, it must be treated as hazardous waste.

  • Causality: Proper segregation is the most critical step in preventing accidental chemical reactions within a waste container.[2] Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[7] Mixing can lead to exothermic reactions, pressurization of the container, or the release of toxic gases.

  • Protocol:

    • Designate separate, clearly labeled waste containers for different categories of waste:

      • Solid Waste: Unused or expired 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, contaminated filter paper, and weighing boats.

      • Contaminated Labware (Sharps): Needles, syringes, or broken glassware contaminated with the compound should be placed in a designated, puncture-resistant sharps container.[8]

      • Contaminated Labware (Non-Sharps): Contaminated vials or other glassware should be collected separately.

      • Personal Protective Equipment (PPE): Contaminated gloves, bench coats, and other disposable PPE.

    • Never mix this waste stream with other chemical wastes unless you have explicit confirmation of their compatibility from a qualified safety officer.[2][8]

The integrity of the waste container is paramount to preventing leaks and environmental contamination.

  • Causality: Regulations mandate that waste containers must be chemically compatible with their contents to prevent degradation, leaks, or spills.[3][9] The container must be able to be securely sealed to prevent the release of vapors or dust.

  • Protocol:

    • Select a container made of high-density polyethylene (HDPE) or another chemically resistant material suitable for solids.[2]

    • Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof lid.[3]

    • The container must remain closed at all times except when waste is being added.[9][10] This is an EPA requirement to minimize emissions and prevent spills.

Accurate and detailed labeling is a legal requirement and is essential for the safety of everyone who will handle the container.[3][10]

  • Causality: Emergency responders and waste disposal technicians rely on accurate labeling to assess hazards and handle the material correctly. Incomplete or incorrect labeling can lead to costly identification testing by the disposal facility, a cost that is often passed back to the generating institution.[4]

  • Protocol:

    • Affix a hazardous waste label to the container as soon as the first piece of waste is added.

    • The label must include:

      • The words "HAZARDOUS WASTE" .[9]

      • The full, unabbreviated chemical name: "3-Bromo-2-methyl-6-(methylsulfonyl)pyridine" .

      • An accurate estimate of the percentage of the compound if it is part of a mixture.

      • The accumulation start date (the date the first waste was added).

      • The associated hazards (e.g., Irritant, Harmful).

Waste must be stored safely and securely in a designated area while awaiting pickup.

  • Causality: EPA regulations allow for the temporary storage of hazardous waste in a Satellite Accumulation Area (SAA), which is an area at or near the point of generation and under the control of the generator.[9][11] This facilitates safe and efficient collection without requiring immediate transport to a central facility.

  • Protocol:

    • Store the labeled, sealed waste container within a designated SAA, such as a secondary containment tray within a fume hood or a designated cabinet.

    • Ensure the SAA is away from sources of ignition and incompatible materials.[7]

    • The total volume of hazardous waste in an SAA should not exceed regulatory limits (e.g., 55 gallons for non-acute waste).[10]

The final step is to transfer the waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Final disposal of hazardous waste must be performed by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure compliance with all local, state, and federal regulations.[10]

  • Protocol:

    • Once the waste container is nearly full (e.g., 90% capacity), submit a chemical waste pickup request to your institution's EHS office.[9]

    • Do not overfill containers. Leave adequate headspace to allow for expansion and prevent spills during transport.

    • Maintain records of the waste generated and disposed of as required by your institution and regulatory agencies.

Part 3: Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the process, the following diagram outlines the decision-making and procedural flow for disposing of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine waste.

G Disposal Workflow for 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Waste Generation (Unused chemical, contaminated labware, PPE) E Segregate from Incompatible Chemical Wastes (e.g., Strong Oxidizers, Acids) A->E B Is the waste a sharp? (Needle, broken glass) C Place in Puncture-Resistant Sharps Container B->C Yes D Place in Chemically-Compatible Lined Container (e.g., HDPE) B->D No F Affix 'HAZARDOUS WASTE' Label C->F D->F E->B G Clearly write full chemical name and hazards. Add accumulation start date. F->G H Keep container tightly closed. G->H I Store in designated Satellite Accumulation Area (SAA) with secondary containment. H->I J Container is 90% full I->J K Submit Waste Pickup Request to EHS J->K L Await pickup by licensed hazardous waste vendor K->L

Caption: Decision workflow for proper disposal of chemical waste.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Assess the Spill: If the spill is large, releases significant vapors, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Small Spills: For a small, manageable spill of the solid material:

    • Ensure you are wearing appropriate PPE: safety goggles, a lab coat, and chemically resistant gloves.

    • Gently sweep up the solid material using a dustpan and brush or absorbent pads, avoiding the creation of dust.[12]

    • Place the collected material and all cleanup supplies into a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13][14]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 3-Bromo-2-methyl-6-(methylsulfonyl)pyridine, upholding your commitment to laboratory safety and environmental stewardship.

References

  • Hazardous Waste and Disposal . American Chemical Society. [Link]

  • Hazardous Waste Disposal Guidelines . Purdue University. [Link]

  • How to Properly Dispose Chemical Hazardous Waste . National Science Teaching Association. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University Research Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • MATERIAL SAFETY DATA SHEET - PYRIDINE . J.T. Baker. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association. [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. [Link]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Pyridine - Substance Details . U.S. Environmental Protection Agency (EPA). [Link]

  • REGULATIONS AND ADVISORIES - Toxicological Profile for Pyridine . National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). [Link]

  • 3-Bromo-2-methylpyridine . PubChem. [Link]

  • SAFETY DATA SHEET - 5-Bromo-1-(pyridin-3-ylmethyl)pyrazin-2(1H)-one . KISHIDA CHEMICAL CO., LTD. [Link]

  • HAZARD SUMMARY - Pyridine . New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.